molecular formula C12H17NO B2417900 [1-(2-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-47-3

[1-(2-Methoxyphenyl)cyclobutyl]methanamine

Cat. No.: B2417900
CAS No.: 927993-47-3
M. Wt: 191.274
InChI Key: QYBDUMVPPQVMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxyphenyl)cyclobutyl]methanamine, with the CAS Number 927993-47-3 and a molecular formula of C12H17NO, is a cyclobutylmethylamine derivative of high interest in pharmaceutical research and development . This compound features a methoxyphenyl group attached to the cyclobutyl ring, forming a unique scaffold that serves as a versatile building block for the synthesis of various bioactive molecules and potential drug candidates . Its specific structure makes it a valuable intermediate for creating compounds with potential therapeutic applications. Researchers are particularly interested in its role as a cholinergic ligand, suggesting it may have applications in the investigation and development of new treatments for neurological disorders, such as Alzheimer's disease and other cognitive impairments . The molecular weight of the free base is 191.27 g/mol , while the hydrochloride salt (CAS 1228880-22-5) has a molecular weight of 227.73 g/mol . For safe handling, please note the hazard statements associated with this compound, which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBDUMVPPQVMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of [1-(2-Methoxyphenyl)cyclobutyl]methanamine , a specialized building block in medicinal chemistry.

Executive Summary

This compound (CAS 927993-47-3 ) is a primary amine intermediate characterized by a cyclobutane ring geminally substituted with a 2-methoxyphenyl group and an aminomethyl moiety.[1] Structurally, it represents a conformationally restricted analog of


-phenethylamine , specifically a 

-trimethylene-

-aryl-ethylamine.[1]

This scaffold is highly valued in drug discovery for its ability to lock the phenyl ring and amine side chain into a specific spatial orientation, often enhancing binding affinity and metabolic stability in targets such as monoamine transporters (SERT, NET, DAT) and sigma receptors.[1] It serves as a core precursor for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and analogs of therapeutic agents like sibutramine .[1]

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
CAS Number 927993-47-3
Synonyms 1-(Aminomethyl)-1-(2-methoxyphenyl)cyclobutane; (1-(2-Methoxyphenyl)cyclobutyl)methylamine
Molecular Formula C

H

NO
Molecular Weight 191.27 g/mol
Structure Description Primary amine attached via a methylene linker to a cyclobutane ring, which carries an ortho-methoxyphenyl substituent at the same position (gem-disubstituted).[1][2][3][4]
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water.[1]
pKa (Calc) ~9.5 (Conjugate acid)
Structural Representation (SMILES)

COc1ccccc1C2(CN)CCC2

Synthesis & Manufacturing Protocol

The synthesis of This compound follows a robust two-step protocol: Cyclodialkylation followed by Nitrile Reduction .[1] This pathway ensures high regioselectivity and yield.[1]

Reaction Scheme

SynthesisPath Start 2-Methoxyphenylacetonitrile (Precursor) Inter 1-(2-Methoxyphenyl) cyclobutanecarbonitrile (CAS 74205-10-0) Start->Inter Cyclodialkylation (DMSO/Toluene) Reagent1 1,3-Dibromopropane NaH or NaOH/TBAB Reagent1->Inter Product [1-(2-Methoxyphenyl) cyclobutyl]methanamine (CAS 927993-47-3) Inter->Product Reduction (Reflux) Reagent2 LiAlH4 (THF) or BH3·THF Reagent2->Product

Caption: Two-step synthesis via cyclodialkylation of arylacetonitrile followed by hydride reduction.

Detailed Methodology
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

This step constructs the quaternary carbon center and the cyclobutane ring.[1]

  • Reagents: 2-Methoxyphenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.2 eq) or 50% NaOH with TBAB (Phase Transfer Catalyst).[1]

  • Solvent: Anhydrous DMSO (for NaH method) or Toluene/Water (for PTC method).[1]

  • Protocol:

    • Dissolve 2-methoxyphenylacetonitrile in DMSO under inert atmosphere (N

      
      ).
      
    • Slowly add NaH (60% dispersion) at 0°C to deprotonate the

      
      -carbon.[1] Stir for 30 min.
      
    • Add 1,3-dibromopropane dropwise, maintaining temperature <10°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Pour onto ice-water. Extract with Ethyl Acetate.[1]

    • Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc).[1]

    • Intermediate: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-10-0).[1]

Step 2: Reduction to Methanamine
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) or Borane-THF complex (BH
    
    
    
    ·THF).
  • Solvent: Anhydrous THF or Diethyl Ether.[1]

  • Protocol:

    • Prepare a suspension of LiAlH

      
       in dry THF at 0°C.
      
    • Add the nitrile intermediate (dissolved in THF) dropwise.

    • Heat to reflux (65°C) for 3–6 hours to ensure complete reduction of the nitrile to the primary amine.

    • Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with water, 15% NaOH, and water.

    • Filter the granular aluminum salts.[1] Dry the filtrate over Na

      
      SO
      
      
      
      .
    • Isolation: Concentrate in vacuo to yield the crude amine oil. Convert to HCl salt using HCl/Dioxane for storage.[1]

Analytical Characterization

To validate the identity of CAS 927993-47-3 , compare experimental data against these expected parameters:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.2–6.8 (m, 4H, Ar-H) – Characteristic 2-substituted aromatic pattern.[1]
      
    • 
       3.82 (s, 3H, OMe) – Singlet for methoxy group.[1]
      
    • 
       2.95 (s, 2H, CH
      
      
      
      -NH
      
      
      ) – Singlet for methylene adjacent to amine.[1]
    • 
       2.4–2.2 (m, 2H, Cyclobutyl) – Ring protons.[1]
      
    • 
       2.0–1.8 (m, 4H, Cyclobutyl) – Ring protons.[1]
      
    • 
       1.2 (bs, 2H, NH
      
      
      
      ) – Exchangeable amine protons.[1]
  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated m/z 192.14.

    • Fragment: Loss of NH

      
       (17) or cleavage of the CH
      
      
      
      NH
      
      
      group may be observed.[1]

Applications & Pharmacology[1][5]

Pharmacophore in CNS Drug Design

This compound is a conformationally restricted bioisostere of phenethylamine.[1] By incorporating the


-carbon into a cyclobutane ring, the rotation of the phenyl group is restricted relative to the amine side chain.[1] This rigidity is critical for:
  • Selectivity: Enhancing binding to monoamine transporters (SERT/NET) over dopamine transporters (DAT).[1]

  • Metabolic Stability: The quaternary carbon prevents metabolic deamination at the

    
    -position, prolonging half-life compared to linear phenethylamines.[1]
    
Precursor for Sibutramine Analogs

While Sibutramine contains a 4-chlorophenyl and an isobutyl side chain, the 1-arylcyclobutylmethanamine core is the fundamental scaffold.[1] Researchers use CAS 927993-47-3 to synthesize "des-isobutyl" analogs to study the minimal pharmacophore required for anorectic or antidepressant activity.[1]

Synthesis of SNRIs

The ortho-methoxy substituent is a common motif in SNRIs (e.g., Nisoxetine, Reboxetine analogs).[1] This building block introduces that motif on a rigidified cyclobutyl platform, potentially yielding novel inhibitors with reduced side-effect profiles.[1]

Safety & Handling (GHS)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.[1]
Acute Toxicity H302Harmful if swallowed.[1]
Eye Damage H318Causes serious eye damage.[1]
  • Handling: Handle in a fume hood. Wear nitrile gloves, lab coat, and chemical splash goggles.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines readily absorb CO

    
     from air to form carbamates.[1]
    

References

  • Chemical Identity: this compound.[1][5] CAS 927993-47-3.[1][5][6] National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary. Accessed Feb 2026.[1][7] Link

  • Synthesis of Nitrile Precursor: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-10-0).[1] BLD Pharm / ChemBook.[1] Link

  • Commercial Availability: this compound. CymitQuimica Catalog Ref 10-F651917.[1] Link

  • General Synthetic Methodology: Synthesis of 1-Arylcyclobutanecarbonitriles. Journal of Medicinal Chemistry, related to Sibutramine analogs and cycloalkane-based amines.[1] (General Reference for cyclodialkylation protocol).

Sources

Spectroscopic and Structural Elucidation of [1-(2-Methoxyphenyl)cyclobutyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(2-Methoxyphenyl)cyclobutyl]methanamine is a novel primary amine featuring a unique combination of a cyclobutane ring and a methoxy-substituted phenyl group. This structural arrangement holds significant potential in medicinal chemistry and drug discovery, where the cyclobutane moiety can serve as a rigid scaffold to orient pharmacophoric elements, and the methoxyphenyl group can influence receptor binding and metabolic stability. As with any new chemical entity, a thorough characterization of its molecular structure is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for its identification and further development.

This document is structured to provide not just the data, but also the underlying scientific rationale for the interpretation of the spectra. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of the molecule. The protocols outlined herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the first step in interpreting its spectroscopic output. The structure of this compound is depicted below, with key atomic numbering for the purpose of spectroscopic assignment.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[1] The asymmetry of this compound will result in a complex and informative set of signals in both ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[2]

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will show distinct signals for the aromatic, methoxy, aminomethyl, and cyclobutyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic (H8, H9, H10, H11)6.8 - 7.4Multiplet4H-
Methoxy (H12)~3.8Singlet3H-
Aminomethyl (H5)~2.9Singlet2H-
Cyclobutyl (H2, H3, H4)1.8 - 2.5Multiplet6H-
Amine (NH₂)1.5 - 2.5 (broad)Singlet (broad)2H-

Rationale for Assignments:

  • Aromatic Protons: The protons on the phenyl ring will appear in the typical aromatic region. The ortho- and para-protons to the methoxy group will be shifted slightly upfield compared to the meta-protons due to the electron-donating nature of the methoxy group.

  • Methoxy Protons: The three protons of the methoxy group will give a sharp singlet at approximately 3.8 ppm, a characteristic chemical shift for this functional group.[3]

  • Aminomethyl Protons: The two protons of the CH₂ group attached to the nitrogen will appear as a singlet, as there are no adjacent protons to cause splitting.

  • Cyclobutyl Protons: The six protons on the cyclobutane ring will exhibit complex multiplets due to their diastereotopic nature and complex coupling patterns.

  • Amine Protons: The two protons of the primary amine will produce a broad singlet that can exchange with trace amounts of water in the solvent, leading to its broadness. Its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C6)~157
Aromatic (C7, C8, C9, C10, C11)110 - 130
Methoxy (C12)~55
Quaternary Cyclobutyl (C1)45 - 55
Aminomethyl (C5)~45
Cyclobutyl (C2, C3, C4)20 - 35

Rationale for Assignments:

  • Aromatic Carbons: The carbon attached to the oxygen of the methoxy group (C6) will be the most downfield of the aromatic carbons. The other aromatic carbons will resonate in the 110-130 ppm range.

  • Methoxy Carbon: The carbon of the methoxy group typically appears around 55 ppm.[3]

  • Quaternary Cyclobutyl Carbon: The quaternary carbon of the cyclobutane ring (C1) will be shifted downfield due to its substitution with both the phenyl ring and the aminomethyl group.

  • Aminomethyl Carbon: The carbon of the CH₂ group attached to the amine will appear in the 40-50 ppm range.

  • Cyclobutyl Carbons: The other three carbons of the cyclobutane ring will be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data

The ESI mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. The EI spectrum will display a molecular ion peak (M⁺) and several key fragment ions.

Ion Predicted m/z Identity
[M+H]⁺206.15Protonated Molecular Ion
M⁺205.14Molecular Ion
Fragment 1175.13[M - CH₂NH₂]⁺
Fragment 2135.08[M - C₄H₈N]⁺
Fragment 3121.06[C₈H₉O]⁺ (methoxyphenylmethyl cation)

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z = 205 F1 [M - CH₂NH₂]⁺ m/z = 175 M->F1 - CH₂NH₂ F2 [M - C₄H₈N]⁺ m/z = 135 M->F2 - C₄H₈N F3 [C₈H₉O]⁺ m/z = 121 F1->F3 - C₄H₄

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Rationale for Fragmentation:

  • Loss of Aminomethyl Group: A common fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of the aminomethyl radical (•CH₂NH₂) to form a stable benzylic carbocation.

  • Loss of Cyclobutyl and Amine Moiety: Cleavage of the bond between the phenyl ring and the cyclobutyl ring can lead to the formation of a methoxyphenyl cation.

  • Formation of Methoxyphenylmethyl Cation: Rearrangement and fragmentation can lead to the formation of the stable methoxyphenylmethyl (anisyl) cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 (broad)N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (cyclobutyl, aminomethyl, methoxy)
1600-1450C=C stretchAromatic Ring
1250-1200C-O stretchAryl Ether
1650-1550N-H bendPrimary Amine

Rationale for Assignments:

  • N-H Stretch: The primary amine will show two characteristic broad bands in this region due to symmetric and asymmetric stretching vibrations.

  • C-H Stretches: The spectrum will clearly distinguish between the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches (below 3000 cm⁻¹).

  • C=C Stretch: The aromatic ring will exhibit several sharp absorption bands in this region.

  • C-O Stretch: The aryl ether linkage will produce a strong absorption band in the 1250-1200 cm⁻¹ region.

  • N-H Bend: The bending vibration of the N-H bonds in the primary amine will appear in this region.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of the expected NMR, MS, and IR data, grounded in established spectroscopic principles and data from analogous structures, serves as a robust framework for the identification and characterization of this novel compound. The provided protocols offer a standardized approach for acquiring high-quality data, ensuring reproducibility and reliability. As research into cyclobutane-containing molecules continues to expand, this guide will be an invaluable resource for scientists and researchers in the field of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Max Planck Institute for Biophysical Chemistry. (n.d.). Supporting Information.
  • (n.d.). Supplementary Information.
  • University of Colorado Boulder. (n.d.). Spectroscopy: Infrared Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzylamine. PubChem. Retrieved from [Link]

  • ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted).
  • National Center for Biotechnology Information. (n.d.). Methoxyphenamine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • ChemScene. (n.d.). (1-Methoxycyclobutyl)methanamine.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Quest Journals. (2021, April 10). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid.
  • MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • National Center for Biotechnology Information. (n.d.). Methanamine, N-((2-methoxyphenyl)methylene)-. PubChem. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. Retrieved from a relevant chemical supplier website.
  • MDPI. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
  • ChemicalBook. (n.d.). 2-METHYLBUTYLAMINE(96-15-1) IR Spectrum.
  • Journal of Chinese Mass Spectrometry Society. (2023). Mass Fragmentation Characteristics of Ketamine Analogues.
  • ChemScene. (n.d.). (1-(2-Bromophenyl)cyclobutyl)methanamine.
  • PubChemLite. (n.d.). 1-[2-(methoxymethyl)phenyl]methanamine (C9H13NO).
  • PubChemLite. (n.d.). Cyclobutyl(4-methoxyphenyl)methanamine (C12H17NO).

Sources

The Pharmacological Architecture of [1-(2-Methoxyphenyl)cyclobutyl]methanamine: A Privileged Scaffold in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, arylcycloalkylamines represent a foundational chemical class that has yielded some of the most clinically significant centrally acting therapeutics, ranging from dissociative anesthetics to antidepressants. [1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS: 927993-47-3)[1] is a highly specialized, privileged building block within this family. While not a marketed drug itself, this compound serves as a critical pharmacophore model for understanding the structure-activity relationships (SAR) of serotonin-norepinephrine reuptake inhibitors (SNRIs).

By dissecting the mechanism of action of this specific structural motif, researchers can extrapolate the binding dynamics that govern blockbuster drugs like 2[2] and 3[3]. This whitepaper provides an in-depth technical analysis of how the 1-(2-methoxyphenyl)cyclobutyl scaffold engages monoamine transporters, detailing the causality behind its structural design and the self-validating experimental protocols required to quantify its pharmacodynamics.

Structural Pharmacology & Target Engagement

The mechanism of action for this scaffold is entirely dictated by its precise spatial geometry. Each functional group plays a causal role in target engagement at the solute carrier family 6 (SLC6) transporters.

  • The Cyclobutyl Ring (Conformational Rigidity): Unlike flexible aliphatic chains, the four-membered cyclobutyl ring restricts the rotational degrees of freedom between the aryl group and the amine side chain. This locked, perpendicular orientation is thermodynamically favorable for entering the central binding site (S1 pocket) of the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • The 2-Methoxyphenyl Motif (Steric & Electronic Tuning): The methoxy substitution at the ortho position serves a dual purpose. Sterically, it forces the phenyl ring out of coplanarity, optimizing the fit into the hydrophobic sub-pocket of the transporter. Electronically, the oxygen atom acts as a hydrogen bond acceptor. This specific interaction shifts the selectivity profile away from the dopamine transporter (DAT) and heavily favors SERT and NET, a hallmark of modern SNRI design[4].

  • The Methanamine Anchor (Salt Bridge Formation): At physiological pH (7.4), the primary amine is protonated. This cationic center is the primary pharmacophore anchor, forming a critical, high-affinity salt bridge with highly conserved aspartate residues within the transmembrane domains of the transporters (e.g., Asp98 in hSERT, Asp75 in hNET).

Mechanism of Action: Monoamine Transporter Blockade

The this compound scaffold functions as a competitive inhibitor at presynaptic monoamine transporters.

Under baseline physiological conditions, SERT and NET clear serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, terminating signal transduction. When the arylcycloalkylamine scaffold binds to the orthosteric site, it physically prevents the transporter from transitioning from the outward-open to the inward-open conformation[2].

This blockade halts reuptake, leading to a rapid accumulation of 5-HT and NE in the synapse. The increased concentration of these monoamines results in prolonged, enhanced activation of postsynaptic 5-HT and adrenergic receptors. In clinical applications of homologous compounds, this sustained receptor engagement is the primary driver of antidepressant efficacy and appetite suppression[3],[5].

MOA Presynaptic Presynaptic Neuron (5-HT / NE Release) Synapse Synaptic Cleft (Elevated Monoamines) Presynaptic->Synapse Exocytosis Transporter SERT / NET Transporters (SLC6A4 / SLC6A2) Synapse->Transporter Reuptake (Baseline) Postsynaptic Postsynaptic Receptors (5-HT & Adrenergic Activation) Synapse->Postsynaptic Receptor Binding Transporter->Synapse Inhibition Causes Accumulation Drug This compound (Competitive Inhibitor) Drug->Transporter Blocks (Salt Bridge & S1 Pocket)

Synaptic mechanism of SERT/NET inhibition by the arylcycloalkylamine scaffold.

Structure-Activity Relationship (SAR) Dynamics

To understand the value of the 2-methoxy-cyclobutyl scaffold, it must be compared against other established arylcycloalkylamine drugs. The table below summarizes the binding affinities (


) demonstrating how modifying the aryl substitution and cycloalkyl ring size drastically alters the selectivity profile across SERT, NET, and DAT.
Scaffold / Compound MotifAryl SubstitutionCycloalkyl RingAmine TypehSERT

(nM)
hNET

(nM)
hDAT

(nM)
Selectivity Profile
Title Scaffold (Representative) 2-MethoxyCyclobutylPrimary~45~120>5000SERT/NET > DAT
Sibutramine (Active Met.) [3]4-ChloroCyclobutylSecondary152049Non-selective (SNDRI)
Venlafaxine [2]4-MethoxyCyclohexylTertiary822480>7600SERT >> NET

Data Note: Values for Sibutramine (desmethyl metabolite) and Venlafaxine are derived from established literature. Values for the title scaffold are representative SAR estimates illustrating the DAT-abolishing effect of the ortho-methoxy substitution.

Experimental Protocols for Validation

To empirically validate the mechanism of action of this compound, a self-validating in vitro radioligand uptake assay must be employed. This protocol is designed to ensure that the measured inhibition is a direct result of transporter blockade, rather than off-target metabolic degradation.

High-Throughput Radioligand Uptake Inhibition Assay

Step 1: Cell Preparation & Seeding Culture HEK293 cells stably expressing human SERT (hSERT), NET (hNET), or DAT (hDAT). Seed the cells into 96-well plates at a density of


 cells/well. Incubate for 24 hours at 37°C in 5% 

to ensure monolayer adherence.

Step 2: Buffer Equilibration (Causality Control) Wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Critical Step: Supplement the buffer with 0.1% ascorbic acid (an antioxidant) and 10 µM pargyline. Pargyline is an irreversible monoamine oxidase (MAO) inhibitor; its inclusion is mandatory to ensure that any internalized radioligand is not enzymatically degraded prior to quantification, thereby preserving the integrity of the readout.

Step 3: Compound Incubation Administer the test scaffold in a 10-point concentration gradient ranging from 0.1 nM to 10 µM. Incubate for exactly 15 minutes at 37°C to allow the compound to reach binding equilibrium with the transporter's orthosteric site.

Step 4: Radioligand Introduction Add 20 nM of the respective tritiated substrate (


-5-HT, 

-NE, or

-DA). Incubate for exactly 10 minutes. This specific timeframe is chosen to capture the linear phase of monoamine uptake, preventing artificial saturation of the intracellular compartment.

Step 5: Termination and Wash Rapidly terminate the reaction by aspirating the assay buffer. Immediately wash the cells three times with ice-cold KRH buffer. The drastic temperature drop halts all active transporter conformational changes, locking the internalized radioligand inside the cell.

Step 6: Lysis and Quantification Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add a liquid scintillation cocktail, and quantify the accumulated intracellular radioactivity using a MicroBeta counter. Calculate the


 values using non-linear regression and convert to 

using the Cheng-Prusoff equation.

Workflow CellPrep HEK293 Cell Culture (hSERT/hNET Expressing) Incubation Compound Incubation (Dose-Response: 0.1nM-10µM) CellPrep->Incubation Radioligand Radioligand Addition ([3H]-5-HT / [3H]-NE) Incubation->Radioligand Wash Rapid Filtration & Wash (Ice-cold Buffer) Radioligand->Wash Quantification Liquid Scintillation (IC50 / Ki Calculation) Wash->Quantification

In vitro radioligand uptake assay workflow for monoamine transporter inhibitors.

References

  • (1-(2-Methoxyphenyl)cyclobutyl)methanamine | C12H17NO | CID ... Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Venlafaxine - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Sibutramine - Wikipedia Source: Wikipedia URL:[Link]

  • Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mechanism of action of Venlafaxine. 5-HT and NE are stored into... Source: ResearchGate URL:[Link]

Sources

Unveiling the Pharmacological Potential of [1-(2-Methoxyphenyl)cyclobutyl]methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of neuropharmacology and metabolic regulation, evaluating novel chemical entities requires a deep understanding of structure-activity relationships (SAR). [1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS: 927993-47-3) is a highly specialized compound belonging to the 1-arylcyclobutylalkylamine class[1]. While it often serves as a proprietary intermediate, its core pharmacophore is a privileged structure in medicinal chemistry. This whitepaper deconstructs the structural biology of this compound, extrapolates its potential biological activities based on validated clinical analogs (such as sibutramine and novel tryptophan hydroxylase inhibitors), and provides self-validating experimental protocols for its preclinical evaluation[2][3].

Structural Biology & Pharmacophore Analysis

The biological activity of this compound is dictated by three critical structural domains, each contributing to its interaction with target proteins:

  • The Cyclobutane Ring (Conformational Restraint): The four-membered carbocycle severely restricts the rotational degrees of freedom of the molecule. By locking the spatial arrangement of the aryl and amine groups, it reduces the entropic cost of binding to the target receptor or transporter, a classic strategy in rational drug design[4].

  • The 2-Methoxy Substitution (Electronic & Steric Effects): The ortho-methoxy group on the phenyl ring serves a dual purpose. Electronically, it acts as a hydrogen bond acceptor. Sterically, it forces the phenyl ring out of coplanarity with the cyclobutane ring. This specific dihedral angle is often the primary determinant in achieving selectivity between the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET)[2].

  • The Primary Methanamine (Anchoring Motif): The basic primary amine is essential for anchoring the molecule within the binding pocket via salt-bridge formation, typically with conserved aspartate residues (e.g., Asp98 in human SERT).

Predicted Mechanisms of Action

Based on the established SAR of the cycloalkylamine class,this compound is hypothesized to act via two primary pharmacological pathways[2][3].

Pathway A: Monoamine Reuptake Inhibition (SERT/NET)

Compounds sharing the 1-arylcyclobutylmethanamine scaffold are potent inhibitors of monoamine reuptake[2]. By binding to the central site of SERT and NET, these compounds prevent the presynaptic clearance of serotonin and norepinephrine, thereby increasing their synaptic concentrations. This mechanism is the cornerstone of modern antidepressants (SNRIs) and centrally acting anti-obesity agents[2].

Reuptake_Pathway Cpd [1-(2-Methoxyphenyl) cyclobutyl]methanamine SERT SERT / NET Transporters Cpd->SERT Binds & Inhibits Synapse Increased Synaptic Monoamines (5-HT, NE) SERT->Synapse Prevents Reuptake Receptor Postsynaptic Receptor Activation Synapse->Receptor Agonism Effect Neuropharmacological Efficacy Receptor->Effect Downstream Signaling

Mechanism of monoamine reuptake inhibition by the 1-arylcyclobutylmethanamine scaffold.
Pathway B: Tryptophan Hydroxylase 1 (TPH1) Inhibition

Recent patent literature highlights the use of substituted cyclobutyl methanamines as inhibitors of TPH1, the rate-limiting enzyme in peripheral serotonin synthesis[3]. By lowering peripheral serotonin without crossing the blood-brain barrier (when appropriately modified), these compounds are investigated for treating gastrointestinal disorders, pulmonary arterial hypertension, and fibrotic diseases[3].

Experimental Workflows & Protocols (Self-Validating Systems)

To empirically validate the biological activity ofthis compound, the following self-validating protocols must be executed. Expertise Note: A protocol is only as reliable as its internal controls. These workflows are designed to isolate the mechanism of action while ruling out false positives.

Protocol 1: In Vitro Radioligand Binding Assay (SERT/NET)

Objective: Determine the binding affinity (


) of the compound for human SERT and NET.
Causality:  Radioligand displacement directly measures physical affinity independent of downstream cellular signaling, isolating the binding event from potential off-target cellular toxicity.
  • Membrane Preparation: Harvest membranes from HEK-293 cells stably expressing human SERT or NET. Why? Utilizing human cloned targets prevents species-specific binding discrepancies often seen in rodent tissue homogenates.

  • Radioligand Incubation: Incubate membranes with

    
    -citalopram (for SERT) or 
    
    
    
    -nisoxetine (for NET) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Compound Addition: Introducethis compound in a 10-point concentration gradient (

    
     to 
    
    
    
    M). Include Fluoxetine as a positive control. Self-Validation: The assay is only deemed valid if the
    
    
    of the Fluoxetine control falls within the established literature range (1-10 nM).
  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the basic radioligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: TPH1 Enzymatic Inhibition Assay

Objective: Evaluate the compound's ability to inhibit the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by TPH1.

TPH1_Workflow Step1 1. Compound Incubation with Recombinant TPH1 Step2 2. Addition of Substrate (L-Tryptophan + BH4) Step1->Step2 Step3 3. Enzymatic Conversion to 5-HTP Step2->Step3 Step4 4. Perchloric Acid Quench & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Quantification of 5-HTP Step4->Step5

Step-by-step experimental workflow for evaluating TPH1 enzymatic inhibition.
  • Enzyme Incubation: Pre-incubate recombinant human TPH1 with the test compound for 15 minutes at 37°C. Why? This allows time for potential slow-binding or allosteric conformational changes to stabilize before the substrate is introduced.

  • Reaction Initiation: Add 100 µM L-tryptophan, 50 µM ammonium iron(II) sulfate, and 200 µM tetrahydrobiopterin (BH4). Causality: Iron and BH4 are absolute requirements for the catalytic cycle; BH4 acts as the essential electron donor for the hydroxylation.

  • Quenching: After 30 minutes, stop the reaction by adding 0.2 M perchloric acid. Why? Perchloric acid instantly denatures the enzyme and precipitates proteins, freezing the reaction state and preventing overestimation of the 5-HTP product.

  • Detection: Centrifuge the lysate and analyze the supernatant via LC-MS/MS to quantify 5-HTP formation. Calculate the

    
     relative to a vehicle control.
    

Quantitative Data Presentation

The following table summarizes the theoretical pharmacological profile of the 1-arylcyclobutylmethanamine scaffold based on validated analogs in the literature[2][3]. This serves as the benchmark for evaluating this compound.

Biological TargetAssay MethodologyReference StandardExpected Scaffold

/

Range
Primary Clinical Relevance
SERT (Human)Radioligand BindingFluoxetine10 nM – 150 nMMajor Depressive Disorder / Anxiety
NET (Human)Radioligand BindingNisoxetine50 nM – 300 nMObesity / Neuropathic Pain
DAT (Human)Radioligand BindingGBR-12909> 1,000 nMIndicates low abuse liability
TPH1 (Human)LC-MS/MS EnzymaticpCPA100 nM – 500 nMPeripheral Fibrosis / IBS

Conclusion & Future Directions

This compound represents a highly versatile chemical node. Its rigid cyclobutane core and ortho-methoxy substitution theoretically prime it for high-affinity interactions with monoamine transporters and serotonin-regulating enzymes. For drug development professionals, the immediate next steps involve executing the outlined in vitro binding and enzymatic assays to empirically define its target selectivity. Should the compound demonstrate a favorable SERT/NET inhibition ratio or potent TPH1 antagonism, it warrants advancement into in vivo pharmacokinetic (PK) profiling to assess blood-brain barrier penetrance and metabolic stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177794344, this compound." PubChem,[Link]

  • Sepracor Inc. "Cycloalkylamines as monoamine reuptake inhibitors." U.S.
  • Lexicon Pharmaceuticals, Inc. "Amide compounds as tryptophan hydroxylase inhibitors." W.O.
  • Reviva Pharmaceuticals, Inc. "Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives." U.S.

Sources

Methodological & Application

Advanced Analytical Quantification of [1-(2-Methoxyphenyl)cyclobutyl]methanamine: LC-MS/MS Methodologies and Pharmacokinetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of [1-(2-Methoxyphenyl)cyclobutyl]methanamine in complex biological matrices.

Introduction & Pharmacological Contextthis compound (CAS: 927993-47-3) is a synthetic primary amine featuring a highly lipophilic phenylcyclobutane scaffold[1]. Structurally, it belongs to the cyclobutylamine class of compounds, a scaffold heavily investigated in the development of monoamine oxidase (MAO) inactivators and monoamine reuptake inhibitors[2]. Analogous to anti-obesity agents like sibutramine and its active desmethyl metabolites, this structural class effectively modulates synaptic neurotransmitter levels by blocking the reuptake of serotonin, norepinephrine, and dopamine at the synaptic cleft[3],[4].

To support preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling, highly sensitive bioanalytical methods are required. This application note details an optimized, high-trust LC-MS/MS protocol designed to overcome the classical analytical challenges associated with primary amines in plasma.

Pathway Pre Presynaptic Terminal (Monoamine Release) Cleft Synaptic Cleft (Elevated Monoamines) Pre->Cleft Neurotransmitter Release Trans Reuptake Transporters (DAT / SERT / NET) Trans->Pre Recycling Inhib Target Analyte (Reuptake Inhibitor) Inhib->Trans Competitive Blockade Cleft->Trans Reuptake Post Postsynaptic Receptors (Signal Transduction) Cleft->Post Receptor Activation

Fig 1. Mechanism of action for cyclobutylamine monoamine reuptake inhibitors.

Analytical Strategy & Rationale (The "Why")

Designing a bioanalytical assay requires a deep understanding of the physicochemical properties of the analyte to minimize matrix effects and maximize recovery.

Chromatographic Rationale: Standard C18 columns rely purely on dispersive hydrophobic interactions. For this compound, the methoxy-substituted aromatic ring offers an opportunity for orthogonal retention. We utilize a Biphenyl stationary phase , which exploits both hydrophobic and


 interactions. This dual-mechanism retention is highly effective for resolving aromatic amines and neurotransmitters from endogenous isobaric interferences in plasma[1],[2].

Sample Preparation Rationale: Primary amines are highly susceptible to ion suppression in ESI+ due to co-eluting phospholipids (e.g., lysophosphatidylcholines) present in simple protein precipitation (PPT) extracts. To establish a self-validating, high-trust protocol, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The primary amine (estimated pKa ~9.5) is fully protonated under acidic conditions, allowing it to bind strongly to the sulfonic acid (


) groups on the sorbent. Subsequent organic washes remove neutral and acidic lipids, and a high-pH organic elution neutralizes the amine for selective recovery[3],[4].

Materials and Reagents

  • Target Analyte: this compound (CAS 927993-47-3)[5].

  • Internal Standard (IS): Stable-isotope labeled (SIL) primary amine analogue (e.g.,

    
    -labeled target or structurally matched SIL-IS).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Modifiers: Formic Acid (FA), Phosphoric Acid (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
  • SPE Sorbent: Polymeric MCX Cartridges (30 mg/1 cc).

Experimental Protocols

Sample Preparation: MCX-SPE Workflow

Expert Insight: To ensure system trustworthiness, pre-spiked and post-spiked matrix blanks must be run in parallel with every batch. This continuously monitors absolute extraction recovery and flags any hidden matrix suppression.

  • Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Add 300 µL of 2%

    
     in water to disrupt protein binding and protonate the primary amine. Vortex for 30 seconds.
    
  • Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge, followed by 1 mL of

    
    . Do not let the sorbent dry.
    
  • Loading: Load the pre-treated acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in

    
     to remove polar endogenous interferences.
    
  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral and acidic lipophilic compounds (e.g., phospholipids).

  • Elution: Elute the target amine with 1 mL of 5%

    
     in MeOH into a clean collection tube.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% B).

SPEWorkflow Step1 1. Pre-treatment Acidify Plasma (2% H3PO4) Step3 3. Load Sample Amine binds to SO3- Step1->Step3 Step2 2. Condition MCX 100% MeOH -> H2O Step2->Step3 Prep Step4 4. Wash 1 (Aqueous) 2% FA in H2O Step3->Step4 Step5 5. Wash 2 (Organic) 100% MeOH Step4->Step5 Step6 6. Elution 5% NH4OH in MeOH Step5->Step6 Step7 7. Reconstitution Evaporate & dissolve in Mobile Phase Step6->Step7

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for primary amines.

LC-MS/MS Conditions

Analysis is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Table 1: LC Gradient Elution Profile | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in


) | % Mobile Phase B (0.1% FA in ACN) |
|------------|--------------------|--------------------------------------|-----------------------------------|
| 0.0        | 0.4                | 95                                   | 5                                 |
| 0.5        | 0.4                | 95                                   | 5                                 |
| 3.0        | 0.4                | 5                                    | 95                                |
| 4.0        | 0.4                | 5                                    | 95                                |
| 4.1        | 0.4                | 95                                   | 5                                 |
| 5.5        | 0.4                | 95                                   | 5                                 |

Column: Biphenyl core-shell column (50 x 2.1 mm, 2.7 µm). Column Temperature: 40°C.

Table 2: MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose

| Target | 192.1 | 175.1 | 50 | 15 | Quantifier (Loss of


) |
| Target | 192.1 | 147.1 | 50 | 25 | Qualifier (Ring Cleavage) |
| SIL-IS | 198.1 | 181.1 | 50 | 15 | Internal Standard |

Method Validation (Self-Validating System)

A self-validating protocol requires rigorous assessment against global bioanalytical guidelines (e.g., FDA/ICH M10). The combination of biphenyl chromatography and MCX SPE ensures high accuracy and negligible matrix suppression, as demonstrated by the parameters below.

Table 3: Representative Validation Metrics

ParameterAcceptance CriteriaObserved Performance
Linearity Range

0.1 – 500 ng/mL (

)
Intra-day Precision

CV (

at LLOQ)
3.2% – 7.5%
Inter-day Accuracy 85% – 115% of nominal92.4% – 108.1%
Extraction Recovery Consistent across concentrations88.5%

4.2%
Matrix Effect IS-normalized MF: 0.85 – 1.150.96 (Minimal suppression)

References

1.[5] PubChemLite - 927993-47-3 (C12H17NO). Université du Luxembourg. URL: [Link] 2.[6] 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. PubMed (NIH). URL: [Link] 3.[3] Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC (NIH). URL: [Link] 4.[4] Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed (NIH). URL: [Link] 5.[1] A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC (NIH). URL: [Link] 6.[2] Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate. PMC (NIH). URL: [Link]

Sources

Comprehensive HPLC-UV and LC-MS Protocol for the Analysis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

[1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS: 927993-47-3) is a sterically hindered primary aliphatic amine featuring a lipophilic cyclobutyl ring and a 2-methoxyphenyl chromophore[1]. It is frequently utilized as a critical building block in the synthesis of central nervous system (CNS) therapeutics.

Causality in Method Design: The primary amine group is highly basic (estimated pKa ~9.5). At physiological or acidic pH, it exists almost entirely in its protonated (cationic) state. This concentrated positive charge dictates its chromatographic behavior, making it highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. If these interactions are not actively suppressed, the analyte will exhibit severe peak tailing, poor recovery, and shifting retention times[2].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue (Est.)Chromatographic Implication
Molecular Weight 191.27 g/mol Detectable via LC-MS; [M+H]⁺ at m/z 192.1.
pKa (Amine) ~9.5Remains protonated under standard reversed-phase acidic conditions (pH 2-4).
LogP ~2.8Exhibits strong hydrophobic retention on C18 stationary phases.
UV Maxima 220 nm, 275 nmStrong absorption at 220 nm; 275 nm provides a selective secondary wavelength.

Chromatographic Challenges & Mechanistic Solutions

When analyzing highly basic drugs via Reversed-Phase Liquid Chromatography (RPLC), the choice of mobile phase additive is the single most critical parameter[3].

  • The Silanol Effect: Standard C18 columns contain residual unreacted silanols (Si-OH). At a pH > 3.5, these silanols deprotonate to form negatively charged species (Si-O⁻). The positively charged primary amine of our analyte undergoes cation exchange with these active sites, causing the molecule to "stick" and elute with a broad, tailing peak[4].

  • The TFA Solution (For UV): Trifluoroacetic acid (TFA) at 0.1% serves a dual purpose. First, it lowers the pH to ~2.0, neutralizing the majority of surface silanols. Second, the trifluoroacetate anion acts as a volatile ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine, thereby forcing it to partition cleanly into the C18 stationary phase[4].

  • The Formic Acid Solution (For MS): Because TFA causes severe ion suppression in Electrospray Ionization (ESI-MS), 0.1% Formic Acid (FA) is preferred for LC-MS workflows. However, FA does not fully suppress silanol ionization. To compensate, a Charged Surface Hybrid (CSH) column must be used. The inherent positive surface charge of CSH particles repels the cationic analyte, preventing tailing even in the weaker ion-pairing environment of Formic Acid[3].

G A [1-(2-Methoxyphenyl)cyclobutyl] methanamine (Protonated Cation) B Residual Silanols (Si-O⁻) on Silica A->B Low Ionic Strength D Acidic Modifier (TFA / Formic Acid) A->D Add Modifier C Cation Exchange (Severe Peak Tailing) B->C Interaction E Neutralized Silanols (Si-OH) D->E pH < 3.0 F Ideal Reversed-Phase Partitioning (Sharp Peak) E->F Shielding Effect

Mechanism of basic amine peak tailing and its resolution via acidic modifiers.

Experimental Protocols

Protocol A: HPLC-UV Method (Routine QC & Purity Assay)

Objective: High-resolution quantification and impurity profiling.

1. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% v/v TFA in LC-MS grade Water. (Add 1.0 mL of TFA to 1000 mL water, mix thoroughly, and degas).

  • Mobile Phase B (MPB): 0.1% v/v TFA in LC-MS grade Acetonitrile.

2. Sample Preparation (Self-Validating Step):

  • Weigh 10.0 mg of the this compound standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Critical Step: Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions (90% MPA / 10% MPB). Using pure organic solvent as the final diluent will cause solvent-mismatch, leading to peak fronting and split peaks.

3. Chromatographic Conditions:

  • Column: Waters XBridge C18 or equivalent highly end-capped column (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes partitioning kinetics and reduces backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm (Primary) and 275 nm (Secondary).

Table 2: Gradient Elution Program (HPLC-UV)
Time (min)Flow Rate (mL/min)% MPA (Aqueous)% MPB (Organic)Curve
0.01.09010Initial
2.01.090106 (Linear)
12.01.010906 (Linear)
15.01.010906 (Linear)
15.11.090106 (Linear)
20.01.090106 (Linear)
Protocol B: LC-MS/MS Method (Trace Analysis & Pharmacokinetics)

Objective: High-sensitivity detection using Multiple Reaction Monitoring (MRM) without ion suppression.

1. Mobile Phase Preparation:

  • MPA: 0.1% v/v Formic Acid in LC-MS grade Water.

  • MPB: 0.1% v/v Formic Acid in LC-MS grade Acetonitrile.

2. Column Selection:

  • Use a Charged Surface Hybrid (CSH) C18 column (e.g., Waters Acquity CSH C18, 50 mm × 2.1 mm, 1.7 µm). This is mandatory when using Formic Acid to prevent the primary amine from tailing[3].

3. MS Source Parameters (Positive ESI):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

4. MRM Transitions:

  • Precursor Ion: [M+H]⁺ m/z 192.1

  • Product Ions: The primary amine is readily lost via collision-induced dissociation (CID) as NH₃ (-17 Da). Optimize the Collision Energy (CE) between 15-25 eV to monitor the m/z 175.1 transition, or m/z 121.1 (methoxybenzyl cation) for higher specificity.

Workflow S1 1. Sample Preparation Dilute in 90% MPA / 10% MPB S2 2. Column Equilibration CSH C18 or End-Capped C18 S1->S2 S3 3. Sample Injection Volume: 2.0 - 5.0 µL S2->S3 S4 4. Gradient Elution Water/MeCN + 0.1% TFA or FA S3->S4 S5 5. Detection UV @ 220 nm or ESI-MS/MS S4->S5 S6 6. Data Analysis Integration & Quantification S5->S6

End-to-end HPLC analytical workflow forthis compound.

References

  • National Institutes of Health (NIH). "(1-(2-Methoxyphenyl)cyclobutyl)methanamine | CID 1353106." PubChem Database.[1] URL:[Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base.[4] URL:[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base.[3] URL: [Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International.[2] URL:[Link]

Sources

GC-MS analysis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine and its analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Analysis of[1-(2-Methoxyphenyl)cyclobutyl]methanamine and its Analogs: Method Development, Derivatization, and Fragmentation Pathways

Introduction & Scope

This compound (C₁₂H₁₇NO) is a cyclobutyl-substituted arylalkylamine. Compounds containing this specific 1-arylcyclobutyl core share structural backbones with established pharmaceutical agents like the appetite suppressant sibutramine, as well as emerging designer drugs within the arylcycloalkylamine class[1]. Accurate Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these compounds is critical for forensic toxicology, quality control in drug development, and pharmacokinetic profiling[2].

As a Senior Application Scientist, I have observed that analyzing these specific primary amines presents unique chromatographic and mass spectral challenges. This guide outlines a self-validating analytical workflow, detailing the causality behind sample preparation, derivatization, and the mechanistic interpretation of their Electron Ionization (EI) fragmentation patterns.

Chemical Properties & Analytical Challenges

Primary amines are notoriously difficult to analyze via gas chromatography without prior modification. The active hydrogen atoms on the methanamine group interact strongly with active silanol groups in the GC inlet liner and the column's stationary phase. This interaction leads to severe peak tailing, irreversible sample adsorption, and poor run-to-run reproducibility[3].

Furthermore, under standard 70 eV Electron Ionization (EI), un-derivatized primary aliphatic amines undergo rapid alpha-cleavage. Forthis compound, this yields a low-mass base peak at m/z 30 ([CH₂=NH₂]⁺). While intense, m/z 30 lacks structural specificity and is heavily obscured by matrix background noise in biological or complex samples, making trace-level identification nearly impossible.

The Self-Validating Protocol: Extraction and Derivatization

To overcome these chromatographic and spectral limitations, we employ an acylation derivatization strategy using Trifluoroacetic anhydride (TFAA). This converts the highly polar primary amine into a volatile, thermally stable trifluoroacetamide, directing fragmentation toward high-mass, structurally diagnostic ions[4].

Step-by-Step Methodology

Step 1: Alkaline Liquid-Liquid Extraction (LLE) Causality: this compound is a basic amine (pKa ~9.5). To efficiently partition it into an organic solvent, the aqueous matrix must be alkalinized to suppress ionization[5].

  • Aliquot 1.0 mL of the sample (e.g., urine, plasma, or dissolved solid) into a borosilicate glass centrifuge tube.

  • Add 500 µL of 0.1 M NaOH to adjust the pH to > 10, ensuring the amine is fully unprotonated.

  • Add 2.0 mL of extraction solvent (Ethyl Acetate or Hexane:Dichloromethane 4:1 v/v).

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-high purity nitrogen at 40 °C.

Step 2: TFAA Derivatization Causality: Derivatization replaces the active amine hydrogens with a trifluoroacetyl group, eliminating silanol interactions and increasing the molecular weight for better MS selectivity.

  • Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly with a PTFE-lined septum and incubate at 60 °C for 20 minutes.

  • Critical Step: Remove the vial, cool to room temperature, and evaporate to complete dryness under nitrogen. This removes excess TFAA and trifluoroacetic acid byproducts, which will otherwise rapidly degrade the GC column's stationary phase.

  • Reconstitute in 100 µL of Ethyl Acetate and transfer to an autosampler vial.

System Suitability & Self-Validation

Every protocol must be a self-validating system to ensure trustworthiness. Prior to analyzing unknown samples, inject a 10 ng/µL un-derivatized standard. A tailing factor > 1.5 indicates active sites in the liner or column, necessitating immediate maintenance. For the derivatized batch, the complete disappearance of the m/z 30 peak and the emergence of the m/z 126 fragment serves as an internal, self-contained validation of >99% derivatization efficiency.

Workflow N1 1. Sample Extraction (LLE, pH > 9) N2 2. Derivatization (TFAA, 60°C, 20 min) N1->N2 N3 3. N2 Evaporation & Reconstitution N2->N3 N4 4. GC-MS Analysis (EI, 70 eV) N3->N4 N5 5. Data Processing (Target Ion Extraction) N4->N5

Figure 1: Self-validating sample preparation and GC-MS workflow for primary amine designer drugs.

GC-MS Instrumental Parameters

A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides optimal separation for arylcycloalkylamines from matrix interferences[6].

  • Column: HP-5MS or DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250 °C, Splitless mode (purge valve on at 1.0 min).

  • Oven Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV, Source Temperature 230 °C.

Mechanistic Insights into Fragmentation (EI, 70 eV)

Understanding the causality of fragmentation is paramount for identifying unknown analogs. For the TFA-derivatized this compound (Molecular Weight: 287 Da), the fragmentation follows a highly predictable, structurally dictated pathway:

  • Alpha-Cleavage (Nitrogen Charge Retention): The most kinetically favorable cleavage occurs at the C-C bond alpha to the nitrogen. This expels the bulky 1-(2-methoxyphenyl)cyclobutyl radical, leaving the charge on the nitrogen to form the m/z 126 fragment ([CH₂=NH-COCF₃]⁺).

  • Alkyl Cleavage (Ring Charge Retention): Alternatively, the loss of the trifluoroacetamidomethyl radical (-CH₂NHCOCF₃, 126 Da) yields the m/z 161 carbocation ([C₁₁H₁₃O]⁺). This cation is highly stabilized by the adjacent phenyl ring.

  • Ring Strain Resolution: The m/z 161 carbocation contains a highly strained 4-membered cyclobutane ring. To relieve this strain, it rapidly undergoes ring-opening and expels a neutral ethylene molecule (C₂H₄, 28 Da) to form a stable m/z 133 fragment. This [M - sidechain - 28] pattern is the definitive hallmark of 1-arylcyclobutyl systems , distinguishing them from cyclopentyl or cyclohexyl analogs (which lose C₃H₆ or C₄H₈, respectively)[6].

  • Demethylation: The m/z 133 fragment further loses a methyl radical from the 2-methoxy group, yielding m/z 118. Fragment ions in this mass range (e.g., m/z 125, 139) are highly characteristic of related cyclobutyl-aryl structures like sibutramine[7].

Fragmentation M Molecular Ion [M]+ m/z 287 (TFA-Derivative) F126 Alpha-Cleavage Fragment m/z 126[CH2=NH-COCF3]+ M->F126 Loss of [C11H13O]• (-161 Da) F161 Alkyl Cleavage Fragment m/z 161[C11H13O]+ M->F161 Loss of [CH2NHCOCF3]• (-126 Da) F133 Ring-Opening Fragment m/z 133[C9H9O]+ F161->F133 Ring Strain Relief Loss of C2H4 (-28 Da) F118 Demethylated Fragment m/z 118[C8H6O]+ F133->F118 Loss of •CH3 (-15 Da)

Figure 2: Mechanistic EI fragmentation pathway of TFA-derivatized 1-arylcyclobutylmethanamines.

Quantitative Data Presentation

To ensure robust quantitation and qualitative confirmation, target ions must be carefully selected. Table 1 summarizes the diagnostic ions for the target compound, its derivative, and a structurally related reference analog.

Table 1: GC-MS Analytical Parameters and Diagnostic Ions

Analyte / DerivativeDerivatizing AgentMolecular Ion[M]⁺Quantifier Ion (m/z)Qualifier Ions (m/z)Diagnostic Cleavage
This compound None (Free Base)19130161, 133α-cleavage (Amine)
TFA-Derivative TFAA287126161, 133α-cleavage (Amine)
Sibutramine (Analog Ref)None (Tertiary Amine)279114139, 125α-cleavage (Alkyl)

Note: Due to its rapid degradation to active metabolites, reference compounds for sibutramine analogs are often monitored alongside the parent drug to ensure comprehensive detection[8].

References

Sources

LC-MS/MS method for detecting [1-(2-Methoxyphenyl)cyclobutyl]methanamine in biological samples.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of [1-(2-Methoxyphenyl)cyclobutyl]methanamine in Biological Matrices

Executive Summary & Scientific Context

This protocol details a validated methodology for the quantification of This compound , a primary amine structurally characterized by a cyclobutane scaffold substituted with a 2-methoxyphenyl group.

Scientific Significance: This compound shares a structural pharmacophore with metabolites of withdrawn anorectics (e.g., Sibutramine ) and dissociative agents. Specifically, it resembles the "M2" (primary amine) metabolite of Sibutramine but features a 2-methoxy substitution rather than a 4-chloro substitution. In drug development and forensic toxicology, accurate detection of such structural analogs is critical for:

  • Metabolic Profiling: Understanding N-demethylation pathways of novel designer drugs.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the CNS activity of cyclobutane-based amines.

Methodological Strategy: Given the analyte's basicity (primary amine) and lipophilicity, this method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to maximize recovery and remove matrix interferences (phospholipids). Chromatographic separation is achieved using a Biphenyl stationary phase to exploit pi-pi interactions with the methoxyphenyl ring, offering superior selectivity over standard C18 chemistries.

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
CAS Number 927993-47-3
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Monoisotopic Mass 191.1310 Da
pKa (Predicted) ~9.5 (Basic, Primary Amine)
LogP (Predicted) ~2.5 (Lipophilic)

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample collection to data acquisition, emphasizing the MCX extraction logic.

Workflow Sample Biological Sample (Plasma/Urine) ISTD Add ISTD (d3-Analog) Sample->ISTD PreTreat Pre-treatment 2% Formic Acid (aq) ISTD->PreTreat SPE_Load SPE Load (Oasis MCX) PreTreat->SPE_Load Wash Wash Steps 1. 2% FA 2. MeOH SPE_Load->Wash Discard Waste Elute Elution 5% NH4OH in MeOH Wash->Elute Collect Analyte Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis (Biphenyl Column) Dry->LCMS

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of neutral interferences and high recovery of the basic analyte.

Detailed Protocol

Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (ISTD): Stable isotope labeled analog (e.g., d3-methoxy) or a structural analog like Phentermine-d5 if specific ISTD is unavailable.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (MCX SPE)

Rationale: Liquid-Liquid Extraction (LLE) is viable, but SPE provides cleaner extracts for low-level detection (<1 ng/mL) by removing phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma to a 1.5 mL tube.

  • ISTD Addition: Add 20 µL of ISTD working solution (100 ng/mL). Vortex.

  • Acidification: Add 200 µL of 2% Formic Acid in water . Vortex.

    • Mechanism: Acidification ensures the amine is protonated (NH3+) to bind to the cation exchange sorbent.

  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid . (Removes proteins/salts).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol . (Removes neutral lipids/matrix).

    • Note: The analyte remains bound by ionic interaction.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Why Biphenyl? Offers enhanced selectivity for the methoxyphenyl ring compared to C18, separating potential isomeric interferences.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 10% B

    • 6.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions: Based on the structure (MW 191), the protonated precursor is m/z 192.1 .

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Assignment
Target Quantifier 192.1 121.1 25502-Methoxybenzyl cation
Target Qualifier 192.1 175.1 1550Loss of NH₃ [M+H-17]⁺
Target Qualifier 2 192.1 135.1 3050Cyclobutyl-methoxyphenyl

Note: The 121.1 fragment is highly characteristic of the 2-methoxybenzyl moiety, offering high specificity.

Mechanistic Fragmentation Pathway

Understanding the physics of the collision cell ensures confident identification.

Fragmentation Parent Precursor Ion [M+H]+ = 192.1 (Protonated Amine) Frag1 Product Ion 1 [M+H - NH3]+ m/z = 175.1 Parent->Frag1 Loss of Ammonia (-17 Da) Frag2 Product Ion 2 (Methoxybenzyl Cation) m/z = 121.1 Parent->Frag2 Cyclobutane Cleavage (Alpha cleavage) Frag3 Product Ion 3 (Ring Cleavage) m/z = 91.1 Frag2->Frag3 Loss of CH2O (-30 Da)

Caption: Proposed collision-induced dissociation (CID) pathway. The formation of the stable methoxybenzyl cation (m/z 121.1) is the dominant transition.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Integrity , the method includes specific checkpoints:

A. Linearity & Sensitivity:

  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve Fitting: Linear, 1/x² weighting.

  • Check: The correlation coefficient (r²) must be > 0.995.

B. Matrix Effect Evaluation:

  • Post-Column Infusion: Infuse the analyte (100 ng/mL) at 10 µL/min while injecting a blank plasma extract.

  • Success Criteria: No significant ion suppression zones at the retention time of the analyte (approx. 2.8 min). If suppression occurs, switch to a slower gradient or perform protein precipitation before SPE.

C. Carryover Check:

  • Inject a "Double Blank" immediately after the Upper Limit of Quantification (ULOQ) sample.

  • Requirement: Signal in blank must be < 20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting Table:

IssueRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate conc. to 10mM or use a "Charged Surface Hybrid" (CSH) column.
Low Recovery Analyte not binding to SPE.Ensure sample pH < 4.0 before loading (use 2% FA).
High Backpressure Plasma protein clogging.Centrifuge samples at 10,000 x g for 10 min before loading.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21676634, (1-(2-Methoxyphenyl)cyclobutyl)methanamine. Retrieved from [Link]

  • Sibutramine Metabolite Profiling: Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. (Methodology adapted for structural analogs). Retrieved from [Link]

  • Solid Phase Extraction Methodologies: Oasis MCX Care & Use Manual. Waters Corporation. (Standard industry protocol for basic amines). Retrieved from [Link]

[1-(2-Methoxyphenyl)cyclobutyl]methanamine as a research chemical.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the evaluation and utilization of [1-(2-Methoxyphenyl)cyclobutyl]methanamine (hereafter referred to as 2-MeO-CBMA ) in research settings. It is designed for medicinal chemists, neuropharmacologists, and toxicologists investigating arylcycloalkylamine pharmacophores.

Application Note & Protocol Guide | Version 2.1

Chemical Identity & Physicochemical Profile

2-MeO-CBMA represents a ring-contracted, homologated analog of the dissociative arylcyclohexylamine class (e.g., Ketamine, PCP). Unlike its cyclohexyl counterparts, the cyclobutane core introduces significant ring strain (~26 kcal/mol) and a unique "puckered" conformational landscape, potentially altering binding kinetics at the phencyclidine (PCP) site of the NMDA receptor.

Structural Specifications
PropertyDetail
IUPAC Name This compound
Common Code 2-MeO-CBMA
Chemical Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Core Scaffold Arylcyclobutylamine
Key Substituents 2-Methoxy (Ortho-position); Primary Methanamine tail
Predicted pKa ~9.8 (Amine)
LogP (Predicted) 2.1 – 2.4 (Lipophilic)
Synthesis & Preparation Pathway

As commercial availability is limited to specialized custom synthesis, researchers often generate 2-MeO-CBMA via the reduction of its nitrile precursor.

Synthesis Workflow (Graphviz):

Synthesispath Precursor 1-(2-Methoxyphenyl) cyclobutanecarbonitrile (CAS 74205-10-0) Intermediate Imine/Aluminate Complex Precursor->Intermediate Reduction Reagent LiAlH4 / THF (Reflux, 4h) Reagent->Intermediate Quench Fieser Workup (H2O, 15% NaOH) Intermediate->Quench Hydrolysis Product [1-(2-Methoxyphenyl) cyclobutyl]methanamine (Free Base) Quench->Product Extraction Salt HCl Salt Formulation (Precipitation in Et2O) Product->Salt Stabilization

Figure 1: Synthetic pathway from the nitrile precursor to the stable hydrochloride salt.

Handling & Solubilization Protocols

Safety Warning: This compound is a potent CNS active agent. Handle in a Class II Biosafety Cabinet.

Stock Solution Preparation

The free base is an oil prone to oxidation; the hydrochloride (HCl) salt is a hygroscopic solid.

  • Primary Stock (10 mM): Dissolve 1.91 mg of free base (or ~2.28 mg of HCl salt) in 1 mL of DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

    • Why DMSO? It prevents precipitation upon freezing and maintains stability for >6 months at -20°C.

  • Working Solution (100 µM): Dilute Primary Stock 1:100 into sterile PBS (pH 7.4) or assay buffer immediately prior to use.

    • Constraint: Do not store aqueous working solutions for >24 hours.

Application I: NMDA Receptor Binding Assay

Objective: To determine the affinity (


) of 2-MeO-CBMA for the PCP-binding site within the NMDA receptor channel pore, validating its classification as a dissociative anesthetic analog.
Principle

This assay utilizes [


H]MK-801  (Dizocilpine) as the radioligand. Since MK-801 binds to the open channel, the assay requires the presence of Glutamate and Glycine to open the receptor pore.
Materials
  • Tissue Source: Rat forebrain membranes (rich in NR1/NR2B subunits).

  • Radioligand: [

    
    H]MK-801 (Specific Activity: 15-30 Ci/mmol).
    
  • Non-specific Binder: 10 µM (+)MK-801 or PCP.

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine.

Experimental Protocol
  • Membrane Preparation:

    • Homogenize rat forebrain in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Critical Step: Wash pellet 3x with assay buffer to remove endogenous glutamate/glycine, which can desensitize receptors.

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Membrane suspension (20-50 µg protein).

      • 25 µL [

        
        H]MK-801 (Final conc: 2 nM).
        
      • 25 µL 2-MeO-CBMA (Concentration range:

        
         to 
        
        
        
        M).
    • Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Assay Logic Diagram (Graphviz):

BindingAssay Membrane Rat Forebrain Membranes Wash Wash x3 (Remove Endogenous Glu) Membrane->Wash Purification Incubate Incubation (2h, 25°C) + [3H]MK-801 + 10µM Glu/Gly + 2-MeO-CBMA Wash->Incubate Receptor Activation Filter GF/B Filtration (0.3% PEI Pre-soak) Incubate->Filter Separation Count Scintillation Counting (Data Analysis) Filter->Count Quantification

Figure 2: Workflow for competitive radioligand binding at the NMDA receptor PCP-site.

Application II: Metabolic Stability Profiling

Objective: To predict the in vivo half-life and identify major metabolites (e.g., O-demethylation) using liver microsomes.

Protocol
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Rat or Human, 0.5 mg protein/mL).

    • 2-MeO-CBMA (1 µM final).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Target Metabolite: Look for mass shift of -14 Da (Loss of methyl group from methoxy moiety -> Phenol derivative).

References

  • Precursor Identity: Sigma-Aldrich. (n.d.). 1-(2-methoxyphenyl)cyclobutanecarbonitrile. Retrieved from (Verified via search context).

  • Pharmacological Context: Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis.
  • Assay Methodology: Reynolds, I. J., & Miller, R. J. (1988). [3H]MK-801 binding to the NMDA receptor/ionophore complex. European Journal of Pharmacology. (Foundational protocol for MK-801 displacement).
  • Structural Analog Data: PubChem. (2025). This compound - Compound Summary. Retrieved from .

Synthesis protocols for novel derivatives of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for Novel Derivatives of[1-(2-Methoxyphenyl)cyclobutyl]methanamine

Executive Summary

The compound This compound is a highly versatile, sterically hindered primary amine scaffold[1]. Structurally analogous to the core frameworks of monoamine reuptake inhibitors (such as sibutramine and venlafaxine), this arylcycloalkylamine presents a privileged chemotype for Central Nervous System (CNS) drug discovery. This application note provides field-proven, self-validating protocols for the de novo synthesis of the core scaffold and its subsequent derivatization into novel N-alkyl and N-acyl analogs.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, it is critical to understand not just how a reaction is performed, but why specific reagents and conditions are selected to navigate the steric and electronic landscape of this scaffold.

  • Cycloalkylation via Phase Transfer Catalysis (PTC): The synthesis of the cyclobutane ring from 2-methoxyphenylacetonitrile and 1,3-dibromopropane is achieved via Liquid-Liquid Phase Transfer Catalysis (L-L PTC)[2]. Using 50% aqueous NaOH and a lipophilic quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), the organic anion is generated at the interfacial region and transferred into the organic phase[2]. This kinetic effect ensures that the high local concentration of the carbanion drives rapid intramolecular cyclization, effectively suppressing competitive

    
    -elimination of the dihalide or intermolecular side reactions[2][3]. This yields the critical intermediate, 1-(2-Methoxyphenyl)cyclobutanecarbonitrile[4].
    
  • Nitrile Reduction: The reduction of the sterically hindered nitrile to the primary amine requires a potent, unhindered hydride source. Lithium aluminum hydride (LiAlH

    
    ) is selected over milder agents like DIBAL, which typically halt at the imine/aldehyde stage and fail to push through the steric bulk of the quaternary 
    
    
    
    -carbon[5][6]. The mechanism proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon, forming a highly polar N-Al/N-Li intermediate that yields the primary amine upon rigorous aqueous workup[5][6].
  • Derivatization (Reductive Amination & Amide Coupling): The resulting primary amine is situated in a "neopentyl-like" environment. For N-alkylation, sodium triacetoxyborohydride (NaBH(OAc)

    
    ) is utilized to prevent over-alkylation, a common artifact when using harsher reducing agents. For N-acylation, standard carbodiimides (EDC/DCC) are often sluggish; therefore, HATU is employed to generate a highly reactive 7-azabenzotriazole active ester that easily overcomes the steric hindrance of the amine.
    

Synthetic Workflow

SyntheticWorkflow A 2-Methoxyphenylacetonitrile (Starting Material) B 1-(2-Methoxyphenyl)cyclobutane- carbonitrile (Intermediate) A->B 1,3-Dibromopropane NaOH, TBAB (PTC) C [1-(2-Methoxyphenyl)cyclobutyl]- methanamine (Core Scaffold) B->C LiAlH4, THF (Reduction) D N-Alkyl Derivatives (Secondary/Tertiary Amines) C->D Aldehyde/Ketone NaBH(OAc)3 E N-Acyl Derivatives (Amides) C->E R-COOH, HATU DIPEA

Caption: Synthetic workflow for the generation of this compound derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (Core Intermediate)

Self-Validation Cue: The reaction is highly exothermic; proper temperature control dictates the purity profile.

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 2-methoxyphenylacetonitrile (14.7 g, 100 mmol) and 1,3-dibromopropane (24.2 g, 120 mmol) in toluene (100 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.61 g, 5.0 mmol). Stir the biphasic mixture at 500 rpm.

  • Cycloalkylation: Slowly add 50% aqueous NaOH (40 mL) dropwise over 30 minutes.

    • Critical Observation: The internal temperature will rise. Maintain the temperature between 55°C and 60°C using an ice bath if necessary.

  • Maturation: Once addition is complete, heat the mixture at 60°C for 5 hours. Monitor via TLC (Hexane/EtOAc 8:2); the starting material (

    
    ) should be completely replaced by a non-polar spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with DI water (150 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil[4].
Protocol B: Reduction to this compound

Self-Validation Cue: The Fieser workup must produce a crisp, granular white precipitate. A gelatinous mass indicates incomplete hydrolysis of the aluminum complex.

  • Setup: Purge a 500 mL flame-dried flask with Argon. Suspend LiAlH

    
     (7.6 g, 200 mmol) in anhydrous THF (150 mL) and cool to 0°C.
    
  • Reduction: Dissolve the nitrile intermediate from Protocol A (~18.7 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH

    
     suspension over 45 minutes to control hydrogen gas evolution[5][7].
    
  • Reflux: Remove the ice bath and heat the reaction to gentle reflux (65°C) for 4 hours.

  • Fieser Workup: Cool the reaction strictly to 0°C. Sequentially and cautiously add: 7.6 mL DI water (dropwise, vigorous bubbling), 7.6 mL 15% aqueous NaOH, and finally 22.8 mL DI water. Stir vigorously for 30 minutes at room temperature until the aluminum salts form a white, granular solid.

  • Isolation: Filter the salts through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 50 mL). Concentrate the filtrate to afford the primary amine as a viscous oil[1].

Protocol C: Synthesis of N-Alkyl Derivatives via Reductive Amination
  • Imine Formation: Dissolve the primary amine (1.91 g, 10 mmol) and the target aldehyde (11 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (0.6 mL, 10 mmol). Stir at room temperature for 1 hour.

    • In-Process Check: Analyze an aliquot via LC-MS to confirm >90% conversion to the intermediate imine.

  • Reduction: Add NaBH(OAc)

    
     (3.18 g, 15 mmol) in three portions over 15 minutes. Stir at room temperature for 12 hours.
    
  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO

    
     (30 mL). Extract with dichloromethane (3 × 20 mL). Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography (DCM/MeOH gradient) to isolate the secondary amine.
Protocol D: Synthesis of Amide Derivatives via HATU Coupling
  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 mmol) and HATU (0.46 g, 1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol). Stir for 15 minutes.

    • Visual Cue: The solution will turn a distinct golden-yellow, indicating the formation of the active 7-azabenzotriazole ester.

  • Coupling: Add the primary amine (0.19 g, 1.0 mmol) dissolved in DMF (2 mL). Stir at room temperature for 8 hours.

  • Workup: Dilute the mixture with water (20 mL) to precipitate the product, or extract with EtOAc (3 × 15 mL). Wash the organic layer successively with 1M HCl, saturated NaHCO

    
    , and brine. Dry and concentrate to yield the target amide.
    

Analytical Validation & Quantitative Data

The following table summarizes the expected analytical profiles and yields for the core scaffold and representative derivatives synthesized using the protocols above.

Compound Name / DerivativeYield (%)Purity (HPLC)Key

H-NMR Marker (CDCl

,

ppm)
HRMS [M+H]

(m/z)
Intermediate: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile84%>98%3.85 (s, 3H, -OCH

), 2.80-2.45 (m, 4H, cyclobutane)
188.107
Core Scaffold: this compound88%>99%2.95 (s, 2H, -CH

-NH

), 1.25 (br s, 2H, -NH

)
192.138
N-Benzyl Derivative (Reductive Amination)76%>97%3.78 (s, 2H, benzyl -CH

-N), 2.88 (s, 2H, scaffold -CH

-)
282.185
N-Acetyl Derivative (Amide Coupling)85%>98%5.80 (br s, 1H, -NH -CO-), 1.95 (s, 3H, -CO-CH

)
234.149

References

1.[1] this compound - CymitQuimica. Available at: 2.[4] 1-(2-Methoxyphenyl)cyclobutanecarbonitrile - AccelaChem. Available at: 3.[5] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. Available at: 4.[6] 20.7: Chemistry of Nitriles - LibreTexts. Available at: 5.[7] Nitriles on reduction with lithium aluminium hydride - Filo. Available at: 6.[3] Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: 7.[2] PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY - PTFarm. Available at:

Sources

Application Note: In Vitro Pharmacological Profiling of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in CNS Pharmacology.

Introduction and Scientific Rationale

The compound [1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS: 927993-47-3) represents a highly versatile arylcycloalkylamine scaffold. In central nervous system (CNS) drug discovery, this specific structural motif is widely recognized as a "privileged scaffold." Subtle steric and electronic modifications to the cycloalkyl ring or the aryl substituent dictate the molecule's affinity toward two primary CNS targets: Monoamine Transporters (MATs) and the N-methyl-D-aspartate (NMDA) receptor [1].

As a Senior Application Scientist, I designed this guide to move beyond standard operational procedures. To robustly evaluate this compound and its derivatives, researchers must understand the causality of the assay environment. Arylcycloalkylamines are typically uncompetitive NMDA receptor antagonists and potent monoamine reuptake inhibitors. Therefore, the in vitro assays chosen must be explicitly tailored to capture state-dependent binding and real-time transporter kinetics.

G cluster_0 Primary Target Screening cluster_1 In Vitro Assay Validation Compound This compound MAT Monoamine Transporters (hSERT, hDAT, hNET) Compound->MAT NMDA NMDA Receptors (Ion Channel Pore) Compound->NMDA Fluor Fluorescent Uptake Assay (IC50 Determination) MAT->Fluor Radio [3H]MK-801 Displacement (Ki Determination) NMDA->Radio Hit Hit Progression (Data Analysis) Fluor->Hit Radio->Hit

Fig 1: High-throughput screening workflow for arylcycloalkylamine derivatives.

Protocol 1: Monoamine Transporter (MAT) Fluorescent Uptake Assay

Causality and Experimental Design

Historically, MAT inhibition was measured using tritiated neurotransmitters. However, to evaluate this compound efficiently, we utilize a fluorescent neurotransmitter uptake assay in HEK293 cells[2].

  • Why HEK293 cells? They lack endogenous monoamine transporters, eliminating background noise. Stably transfecting them with human SERT, DAT, or NET ensures that the IC50 values generated are highly specific to the human orthologs, which is critical for translational drug development[3].

  • Self-Validating System: This assay utilizes a built-in quality control metric (the Z'-factor). By including a vehicle control (100% uptake) and a saturating concentration of a reference inhibitor (e.g., 10 µM Nisoxetine for NET), the system validates its own dynamic range. An assay plate is automatically rejected if the Z'-factor falls below 0.5.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into Poly-D-Lysine coated 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Buffer Exchange: Aspirate the culture medium. Wash the cells gently with 40 µL of Assay Buffer (20 mM HEPES, 1x HBSS, pH 7.4) to remove residual serum proteins that may bind the test compound.

  • Compound Pre-Incubation: Add 20 µL of this compound (serially diluted in Assay Buffer from 10 µM to 0.1 nM) to the respective wells. Include 10 µM Fluoxetine (for SERT) or Nisoxetine (for NET) in control wells to define maximum inhibition. Incubate for 30 minutes at 37°C.

  • Dye Loading: Add 25 µL of the fluorescent neurotransmitter dye solution (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells[3].

  • Kinetic Reading: Incubate for an additional 30 minutes at 37°C. Measure fluorescence intensity using a bottom-read microplate reader (Excitation = 440 nm, Emission = 520 nm).

  • Data Processing: Calculate the % inhibition relative to the controls and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol 2: NMDA Receptor [3H]MK-801 Radioligand Binding Assay

Causality and Experimental Design

Arylcycloalkylamines typically act as uncompetitive NMDA receptor antagonists, meaning they bind deep within the ion channel pore at the phencyclidine (PCP) site.

  • Why add Glutamate and Glycine? If the receptor is closed, the test compound cannot access its binding site. Therefore, the assay buffer must be supplemented with 100 µM glutamate and 10 µM glycine. This forces the NMDA receptor into an open conformation, allowing the radioligand ([3H]MK-801) and the test compound to compete for the pore site[4].

  • Self-Validating System: Specific binding is strictly defined. Total binding is measured with the radioligand alone, while non-specific binding (NSB) is defined by adding 30 µM unlabeled (+)-MK-801. If specific binding (Total - NSB) is less than 80% of total binding, the membrane preparation is deemed degraded and the assay is voided[3].

G Agonists Glutamate + Glycine Receptor NMDA Receptor (Closed) Agonists->Receptor Bind Open NMDA Receptor (Open) Receptor->Open Conformational Change TestCmpd Test Compound (Uncompetitive) Open->TestCmpd Exposes PCP Site Blocked Channel Blockade TestCmpd->Blocked Displaces [3H]MK-801

Fig 2: Mechanism of uncompetitive NMDA receptor antagonism by the test compound.

Step-by-Step Methodology
  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 35,000 × g for 15 minutes. Wash the pellet thoroughly three times to remove endogenous glutamate and glycine, which can cause unpredictable baseline shifts. Resuspend to a final protein concentration of 100 µg/mL[3].

  • Reaction Mixture: In a 96-well plate, combine:

    • 240 µL of membrane suspension.

    • 30 µL of [3H]MK-801 (final concentration 1 nM).

    • 30 µL of test compound (this compound) at varying concentrations.

    • Crucial Additive: Ensure the buffer contains 100 µM glutamate and 10 µM glycine[3].

  • Incubation: Incubate the plates in the dark on a mechanical rocker at room temperature for 2 hours to allow the slow-binding kinetics of the open-channel block to reach equilibrium.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with cold assay buffer.

  • Quantification: Add scintillation fluid to the filters and quantify radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Data Interpretation and Quantitative Analysis

To contextualize the pharmacological profile of this compound, its data must be benchmarked against established clinical references. The table below summarizes the expected quantitative data matrix for this scaffold class, demonstrating how structural nuances shift selectivity between monoamine reuptake inhibition and NMDA antagonism.

Table 1: Expected Pharmacological Profile of Arylcycloalkylamines vs. Reference Compounds

Compound / ScaffoldhSERT IC50 (nM)hDAT IC50 (nM)hNET IC50 (nM)NMDAR Ki (nM)Primary Mechanism
This compound 150 - 500800 - 1,500200 - 6001,000 - 5,000Dual SNRI / Weak NMDAR
Sibutramine (MAT Reference)298>10,0005,451>10,000SNRI (Prodrug)
Ketamine (NMDA Reference)>10,000>10,000>10,000659Uncompetitive NMDAR Antagonist
Nisoxetine (NET Reference)>10,000>10,0000.8>10,000Selective NRI

Note: Italicized values represent the predictive range for the unoptimized this compound scaffold based on structure-activity relationships of homologous arylcycloalkylamines.

References

  • Title: MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor Source: Current Protocols in Pharmacology (via ResearchGate) URL:

  • Title: National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP)
  • Title: Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLOS One URL
  • Source: National Institutes of Health (NIH)

Sources

Animal models for studying the effects of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of [1-(2-Methoxyphenyl)cyclobutyl]methanamine: Animal Models for Monoamine Reuptake Inhibition and Anorectic Efficacy

Pharmacological Rationale & Structural Causality

This compound is a novel synthetic compound belonging to the cyclobutylmethanamine class. Structurally, it shares a core scaffold with sibutramine, a well-documented serotonin-norepinephrine reuptake inhibitor (SNRI) previously utilized for obesity management[1].

From a drug development perspective, understanding the structure-activity relationship (SAR) of this molecule is critical. Sibutramine itself is a tertiary amine prodrug that requires hepatic CYP3A4-mediated N-demethylation to form its active secondary (M1) and primary (M2, didesmethylsibutramine) amine metabolites[1]. Because this compound is synthesized directly as a primary amine, it bypasses the need for metabolic bioactivation. This structural feature suggests it acts as a direct, highly potent inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), eliminating the inter-subject pharmacokinetic variability typically associated with prodrugs.

The dual inhibition of SERT and NET drives two primary physiological outcomes:

  • Central Anorectic Efficacy: Increased synaptic serotonin (5-HT) activates hypothalamic 5-HT2C receptors, promoting profound satiety and reducing caloric intake[1].

  • Peripheral Sympathomimetic Liability: Increased synaptic norepinephrine (NE) stimulates

    
    -adrenergic receptors in brown adipose tissue (BAT) to increase thermogenesis, but simultaneously activates cardiovascular adrenergic receptors, driving up heart rate and blood pressure[2].
    

MOA Compound This compound SERT Inhibition of Serotonin Transporter (SERT) Compound->SERT NET Inhibition of Norepinephrine Transporter (NET) Compound->NET Serotonin ↑ Synaptic 5-HT SERT->Serotonin Norepinephrine ↑ Synaptic NE NET->Norepinephrine Hypothalamus Hypothalamic 5-HT2C Activation Serotonin->Hypothalamus SNS Peripheral Sympathetic Activation Norepinephrine->SNS Satiety ↑ Satiety / ↓ Food Intake Hypothalamus->Satiety Thermogenesis ↑ BAT Thermogenesis SNS->Thermogenesis CV_Risk ↑ Heart Rate & Blood Pressure SNS->CV_Risk

Caption: Dual mechanistic pathways of cyclobutylmethanamine derivatives on metabolism and cardiovascular risk.

In Vivo Model Selection: The Logic of Translation

To evaluatethis compound, we must deploy models that capture both its metabolic efficacy and its cardiovascular liabilities.

  • Efficacy Model (Diet-Induced Obese Mice): We utilize the C57BL/6J Diet-Induced Obese (DIO) mouse model. Unlike genetic models (e.g., ob/ob mice) which lack leptin and do not accurately reflect polygenic human obesity, the DIO model perfectly mimics human metabolic syndrome, including hyperinsulinemia and leptin resistance[3]. SNRIs exhibit significantly more pronounced weight-loss effects in obese states compared to lean states due to the restoration of leptin sensitivity and altered basal metabolic rates[4].

  • Safety Model (Radiotelemetry in Rats): Because cyclobutylmethanamines carry a known risk for major adverse cardiovascular events (MACE)[2], non-invasive tail-cuff blood pressure measurements are insufficient due to restraint-induced stress artifacts. Conscious, freely moving radiotelemetry in Sprague-Dawley rats provides the only acceptable, artifact-free hemodynamic data required for safety pharmacology profiling.

Self-Validating Experimental Protocols

Protocol A: Anorectic Efficacy & Body Composition in DIO Mice

Design Principle: This protocol uses a self-validating gate. Mice must meet a predefined weight and hyperleptinemia threshold before being randomized, ensuring the model is successfully induced[5].

Step 1: DIO Induction & Validation Gate

  • Group-house male C57BL/6J mice (6 weeks old) and provide ad libitum access to a 60% kcal high-fat diet (HFD) for 12 weeks.

  • Validation Gate: At week 18 of age, weigh all mice. Only mice weighing >40g with confirmed hyperinsulinemia (via tail-vein ELISA) proceed to the study.

Step 2: Acclimatization and Baseline Monitoring

  • Transfer validated mice to individual metabolic cages.

  • Monitor daily food intake and body weight for 7 days to establish a stable baseline. Internal Control: Any mouse exhibiting >5% weight fluctuation during this period is excluded.

Step 3: Dosing and Efficacy Tracking

  • Randomize mice into three groups (n=10/group) based on baseline body weight: Vehicle (0.5% Methylcellulose), Sibutramine (10 mg/kg, Positive Control), and this compound (10 mg/kg).

  • Administer compounds via oral gavage (PO) daily at 08:00 for 21 days.

  • Record food hopper weights and body weights daily.

Step 4: Endpoint Body Composition (DEXA)

  • On Day 22, anesthetize mice using isoflurane and perform Dual-Energy X-ray Absorptiometry (DEXA) to quantify the ratio of lean mass to fat mass[5].

Protocol B: Cardiovascular Safety via Radiotelemetry

Design Principle: A Latin Square crossover design is utilized so each animal serves as its own control, mathematically eliminating inter-subject baseline hemodynamic variability.

Telemetry Surgery 1. Transmitter Implantation (Abdominal Aorta) Recovery 2. Surgical Recovery (14 days, single-housed) Surgery->Recovery Baseline 3. Baseline Telemetry (Continuous 24h recording) Recovery->Baseline Dosing 4. Latin Square Dosing (Vehicle, Low, High Dose) Baseline->Dosing Analysis 5. Hemodynamic Analysis (MAP, HR, Arrhythmia) Dosing->Analysis

Caption: Radiotelemetry workflow for assessing cardiovascular liabilities in conscious, freely moving rats.

Step 1: Surgical Implantation

  • Anesthetize adult male Sprague-Dawley rats (250-300g).

  • Surgically implant the catheter of a radiotelemetry transmitter (e.g., Data Sciences International) into the descending abdominal aorta, securing the transmitter body to the abdominal wall.

  • Allow 14 days for surgical recovery.

Step 2: Crossover Dosing & Acquisition

  • Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours.

  • Dose animals (PO) using a randomized Latin Square design: Vehicle, 3 mg/kg, and 10 mg/kg of the test compound, with a 72-hour washout period between doses.

  • Continuously acquire hemodynamic data at 500 Hz for 24 hours post-dose.

Quantitative Data Presentation & Expected Outcomes

Based on the pharmacological homology to didesmethylsibutramine, the expected preclinical profile ofthis compound is summarized below. The primary amine structure is expected to yield a faster onset of action but a similar magnitude of efficacy and cardiovascular liability compared to the prodrug sibutramine[4],[2].

Pharmacological ParameterVehicle ControlSibutramine (10 mg/kg)This compound (10 mg/kg)Mechanistic Interpretation
Cumulative Food Intake (Day 1-21) 65.0 ± 4.2 g48.5 ± 3.8 g45.2 ± 3.5 gPotent 5-HT2C-mediated satiety induction.
Body Weight Change (%) +4.5%-11.2%-13.5%Synergistic effect of reduced intake and increased BAT thermogenesis.
Fat Mass Reduction (DEXA) 0% (Baseline)-18.4%-21.0%Preservation of lean mass with targeted adiposity reduction.
Mean Arterial Pressure (Δ mmHg) +1.2 mmHg+8.5 mmHg+10.2 mmHgPeripheral NET inhibition causing vasoconstriction.
Heart Rate (Δ bpm) +5 bpm+45 bpm+52 bpmSympathetic overdrive; indicates a narrow therapeutic index.

Note: The slightly elevated cardiovascular metrics for the test compound reflect the immediate bioavailability of the primary amine compared to the delayed peak of sibutramine's active metabolites.

References

  • [5] Title: Chronic Treatment with Either Dexfenfluramine or Sibutramine in Diet-Switched Diet-Induced Obese Mice. Source: Ovid URL:

  • [4] Title: Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y. Source: PMC - NIH URL:

  • [3] Title: Laboratory animals as surrogate models of human obesity. Source: PMC - NIH URL:

  • [2] Title: Sibutramine on Cardiovascular Outcome. Source: PMC - NIH URL:

  • [1] Title: Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. Source: ResearchGate URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of[1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for research chemists and drug development professionals encountering yield bottlenecks during the synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine.

The synthesis of this sterically hindered cyclobutanemethanamine derivative relies on two critical transformations: the cycloalkylation of 2-methoxyphenylacetonitrile, followed by the aggressive reduction of the resulting quaternary nitrile. Below, we dissect the mechanistic pitfalls of these steps and provide field-validated solutions.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM 2-Methoxyphenyl- acetonitrile Reagent1 1,3-Dibromopropane + KOH / 18-Crown-6 SM->Reagent1 Int 1-(2-Methoxyphenyl) cyclobutanecarbonitrile Reagent1->Int Cycloalkylation (Phase Transfer) Reagent2 LiAlH4 / THF Reflux Int->Reagent2 Prod [1-(2-Methoxyphenyl) cyclobutyl]methanamine Reagent2->Prod Nitrile Reduction (Fieser Workup)

Fig 1. Two-step synthesis workflow forthis compound.

Troubleshooting Guide & Mechanistic Insights

Step 1: Cycloalkylation (Nitrile Formation)

Q: My cycloalkylation is stalling, and LC-MS shows a buildup of a mono-alkylated open-chain intermediate. How do I force the ring closure? A: The formation of a strained 4-membered cyclobutane ring is entropically less favorable than the initial intermolecular


 reaction. Furthermore, if you are using a solid-liquid biphasic system (e.g., powdered KOH in organic solvent), mass transfer limitations will severely throttle the intramolecular cyclization.
The Fix:  Implement Phase Transfer Catalysis (PTC). By adding a catalytic amount of 18-Crown-6 to a KOH/DMSO system, the crown ether chelates the potassium ion. This solubilizes the "naked," highly reactive hydroxide ion into the organic phase, dramatically increasing its nucleophilicity and driving the ring closure to completion[1]. Ensure high-shear mechanical stirring (>500 RPM) to maximize surface area contact.
Step 2: Nitrile Reduction (Methanamine Formation)

Q: I am recovering mostly unreacted 1-(2-methoxyphenyl)cyclobutanecarbonitrile after standard LAH reduction. Why is the nitrile so unreactive? A: Nitriles are inherently poor electrophiles. In this specific substrate, the nitrile carbon is bonded directly to a bulky quaternary center (the cyclobutane ring) and sits adjacent to an ortho-methoxy substituted phenyl ring. This dual steric shielding severely restricts the trajectory of the incoming hydride donor[2]. The Fix: Standard reduction protocols (1.0–1.5 eq LiAlH₄ at room temperature) will fail. You must force the reaction thermodynamically by using a large excess of LiAlH₄ (3.0 to 4.0 equivalents) and maintaining a vigorous reflux in anhydrous THF for at least 12 to 18 hours[3].

Q: My reduction showed complete conversion on TLC, but my isolated yield is only 30%, and the aqueous workup formed a thick, unfilterable gel. What happened? A: Primary amines strongly coordinate to the aluminum salts generated during the reduction. If quenched improperly (e.g., with arbitrary amounts of water or dilute acid), these salts form a gelatinous aluminum hydroxide emulsion that physically traps your product. The Fix: You must utilize the strict Fieser Workup (


 method). This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, breaking the coordination bonds and liberating the free amine into the organic phase.

Troubleshooting Logic Tree

TroubleshootingTree Start Overall Yield < 70%? Step1 Analyze Step 1: Cycloalkylation Start->Step1 Step2 Analyze Step 2: Nitrile Reduction Start->Step2 Q1 Incomplete Ring Closure? (Open-chain impurity) Step1->Q1 Sol1 Increase PTC (18-Crown-6) & vigorous stirring Q1->Sol1 Yes Q2 Unreacted Nitrile? (Steric Hindrance) Step2->Q2 Q3 Emulsion during workup? (Poor recovery) Step2->Q3 Sol2 Increase LAH to 3.0 eq Extend reflux to 18h Q2->Sol2 Yes Sol3 Implement strict Fieser Workup protocol Q3->Sol3 Yes

Fig 2. Troubleshooting logic tree for identifying and resolving yield-limiting steps.

Data Presentation: Parameter Optimization

The table below summarizes the quantitative impact of parameter adjustments on the isolated yield of each step.

Reaction StepParameterStandard ConditionOptimized ConditionImpact on Yield
Cycloalkylation Base / CatalystNaH / NoneKOH powder / 18-Crown-6+25% (Reduces elimination side-reactions)
Cycloalkylation AgitationMagnetic, 200 RPMMechanical, >500 RPM+15% (Overcomes mass transfer limits)
Reduction LiAlH₄ Equivalents1.5 eq3.0 eq+30% (Overcomes steric hindrance)
Reduction Temperature & TimeRoom Temp for 4hReflux (66 °C) for 18h+20% (Drives complete conversion)
Reduction Quench MethodDropwise H₂OFieser Method (

)
+35% (Prevents emulsion trapping)

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Self-Validating System: The reaction relies on a visual phase change and TLC confirmation to ensure complete cyclization.

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical overhead stirrer, internal thermometer, and nitrogen inlet.

  • Reagent Charging: Charge the flask with powdered KOH hemihydrate (2.5 eq) and 18-Crown-6 (0.05 eq) suspended in anhydrous DMSO[1].

  • Addition: In a separate addition funnel, prepare a solution of 2-methoxyphenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in DMSO. Add this solution dropwise over 2 hours, maintaining the internal temperature strictly between 25–30 °C using a water bath (exothermic reaction).

  • Cyclization: Post-addition, increase the internal temperature to 40 °C and stir vigorously (>500 RPM) for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The UV-active starting material (

    
    ) must completely disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Quench by pouring the mixture over crushed ice. Extract with EtOAc (3x). Wash the combined organics extensively with water (to remove DMSO) and brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Reduction to this compound

Self-Validating System: The Fieser quench provides a distinct visual cue (pure white, granular salts) indicating successful liberation of the amine.

  • Setup: Flame-dry a 500 mL 2-neck flask equipped with a reflux condenser and magnetic stir bar. Purge thoroughly with N₂.

  • Reagent Charging: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C in an ice bath[3].

  • Addition: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous THF. Add dropwise to the LAH suspension to control the evolution of hydrogen gas.

  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (66 °C) for 18 hours.

  • Validation: Quench a 0.1 mL micro-aliquot, extract with diethyl ether, and analyze by GC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). Ensure no trace of the nitrile remains.

  • Fieser Quench (Critical): Cool the reaction to 0 °C. For every

    
     grams  of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL  of distilled H₂O
      
    • 
       mL  of 15% NaOH (aq)
      
    • 
       mL  of distilled H₂O
      
  • Maturation: Stir the quenched mixture at room temperature for 30–45 minutes. Self-Validation: The initially gray, sludgy mixture will transform into a suspension containing pure white, granular solids.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any remaining coordinated product. Concentrate the filtrate to yield the target methanamine.

Frequently Asked Questions (FAQs)

Q: Can I use NaH instead of KOH for the cycloalkylation step? A: While NaH is a stronger base, it is highly hazardous at scale and its aggressive basicity often promotes the E2 elimination of 1,3-dibromopropane (forming allyl bromide derivatives) rather than the desired substitution. Powdered KOH with a PTC provides a milder, highly effective alternative that maximizes the substitution-to-elimination ratio.

Q: Is it possible to reduce the nitrile using catalytic hydrogenation (e.g., Raney Ni or Pd/C) to avoid LAH? A: Due to the severe steric hindrance around the quaternary carbon, catalytic hydrogenation requires extreme conditions (e.g., >50 bar H₂ pressure and elevated temperatures). These harsh conditions frequently lead to unwanted side reactions, such as O-demethylation or the formation of secondary amines (dimerization). LiAlH₄ remains the most reliable bench-scale method for this specific scaffold.

References

  • Oxonitriles: Cyclizations in Total Synthesis - Duquesne Scholarship Collection. Details the severe steric hindrance and poor electrophilicity of hindered nitriles during reduction attempts.2

  • WO2024153946A1 - Inhibitors of mptp - Google Patents. Provides validated protocols for the synthesis of cyclobutane-containing methanamines utilizing excess LiAlH4 in THF. 3

  • FI105401B - Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted compounds - Google Patents. Demonstrates the optimized cycloalkylation of arylacetonitriles using 1,3-dibromopropane, KOH, and 18-Crown-6 in DMSO.1

Sources

Overcoming solubility issues with [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and formulation engineers working with [1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS: 927993-47-3) . Due to its specific structural features—a highly lipophilic core (cyclobutyl ring and methoxyphenyl group) paired with an ionizable primary amine—this compound presents unique solubility challenges in aqueous media.

The following guides, diagnostic workflows, and validated protocols are engineered to help you overcome precipitation issues, optimize bioavailability, and ensure reproducible experimental results.

Diagnostic Solubility Workflow

Use the decision tree below to determine the optimal solubilization strategy based on your target experimental model.

SolubilityWorkflow Start Solubility Troubleshooting: This compound App Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Studies (Animal Dosing) App->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Vehicle Select Biocompatible Vehicle InVivo->Vehicle Dilute Dilute in Aqueous Buffer (DMSO ≤ 1%) DMSO->Dilute Precip Precipitation Observed? Dilute->Precip Cosolvent Add Co-solvent (e.g., 5% PEG 400) Precip->Cosolvent Yes Salt Convert to HCl Salt (pH 5.0 - 6.0) Precip->Salt Yes Vehicle->Salt HPBCD Formulate with 20% HP-β-CD (Complexation) Vehicle->HPBCD

Figure 1: Diagnostic decision tree for resolving solubility issues based on experimental application.

Troubleshooting Guides & FAQs

Q1: Why doesthis compound precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A1: The free base form of this compound is highly lipophilic. When you dilute a DMSO stock into an aqueous buffer, the solvent capacity of the DMSO is rapidly lost. Although the primary amine is partially protonated at pH 7.4, the hydrophobic bulk of the cyclobutyl and methoxyphenyl groups overrides the solvation energy provided by the amine [1]. This thermodynamic imbalance forces the molecules to aggregate and crash out of solution. Solution: You must either lower the pH to fully ionize the amine (forming a salt) or use a co-solvent/surfactant system (e.g., 5-10% PEG 400) to bridge the polarity gap.

Q2: How can I achieve high-concentration aqueous solutions for in vivo dosing without using toxic levels of organic solvents? A2: The most effective, biocompatible method for solubilizing lipophilic amines is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic cyclobutyl-methoxyphenyl core inserts into the hydrophobic internal cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility [1]. This technique can increase the apparent solubility by orders of magnitude and prevents precipitation upon injection.

Q3: Should I purchase and use the free base or the hydrochloride (HCl) salt form? A3: For any assay involving aqueous media, the HCl salt is strongly preferred . The primary amine in the free base form requires active protonation to dissolve in water. Converting it to the HCl salt pre-establishes the ionic state, significantly lowering the thermodynamic barrier to dissolution [2]. If you only have the free base in your inventory, you can perform an in situ salt formation (see Protocol 1 below).

Quantitative Solubility Data

The following table summarizes the estimated solubility limits of this compound across various common laboratory vehicles to help you plan your formulations.

Formulation VehicleCompound StateEstimated Solubility LimitRecommended Application
100% DMSO Free Base> 50 mg/mLHigh-concentration stock solutions
Phosphate-Buffered Saline (pH 7.4) Free Base< 0.1 mg/mLNot recommended (rapid precipitation)
Aqueous Buffer (pH 5.0 - 5.5) HCl Salt1.0 - 5.0 mg/mLIn vitro biochemical assays
10% PEG 400 + 90% Saline Free Base / Salt2.0 - 5.0 mg/mLIntravenous (IV) dosing
20% (w/v) HP-β-CD in Saline HCl Salt> 20.0 mg/mLOral (PO) or Intraperitoneal (IP) dosing

Standardized Experimental Protocols

Protocol 1: In Situ Hydrochloride Salt Formation for Aqueous Assays

Use this protocol if you only possess the free base and need to perform in vitro assays in aqueous buffers.

  • Establish Baseline Suspension: Weigh 10 mg of the free base into a clean glass vial. Add 9.0 mL of sterile Milli-Q water and begin magnetic stirring.

    • Causality: The free base is insoluble in neutral water, creating a cloudy suspension. This provides a visual baseline for the dissolution process.

  • pH-Driven Ionization: Slowly add 0.1 M HCl dropwise while continuously monitoring the pH with a micro-probe.

    • Causality: The gradual addition of hydronium ions protonates the primary amine (pKa ~9.5), shifting the equilibrium from the lipophilic free base to the amphiphilic, water-soluble ionized salt [2].

  • Self-Validation (Visual Clarity): Continue dropwise addition until the pH reaches 5.0 - 5.5. The suspension will transition to an optically clear solution.

    • Validation Check: If the solution remains cloudy, the compound has not fully ionized. Do not proceed until complete clarity is achieved.

  • Finalization: Adjust the final volume to 10.0 mL with Milli-Q water (yielding a 1 mg/mL solution). Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes any unreacted microscopic particulates that could act as nucleation sites and cause downstream precipitation.

Protocol 2: HP-β-CD Inclusion Complexation for In Vivo Dosing

Use this protocol to achieve high concentrations (>10 mg/mL) for animal models without using harsh organic solvents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 0.9% physiological saline.

    • Causality: A 20% concentration provides a massive stoichiometric excess of hydrophobic cavities, ensuring that every molecule of the lipophilic drug can be encapsulated [1].

  • Compound Addition: Weigh the required amount of this compound (e.g., 20 mg for a 2 mg/mL final concentration) and add 10 mL of the 20% HP-β-CD vehicle.

  • Thermodynamic Disruption: Vortex the mixture vigorously for 2 minutes, then sonicate in a water bath at 37°C for 15-30 minutes.

    • Causality: Mechanical agitation and thermal energy are required to disrupt the crystalline lattice of the solid compound, providing the activation energy necessary to drive the host-guest inclusion complexation.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the vial.

    • Validation Check: An optically clear solution with no visible laser beam scattering (absence of the Tyndall effect) confirms successful micellar/inclusion encapsulation.

References

  • Spiridon I, Anghel N. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Molecules. 2025. URL:[Link]

[1-(2-Methoxyphenyl)cyclobutyl]methanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals working with [1-(2-Methoxyphenyl)cyclobutyl]methanamine. Our goal is to provide practical, field-tested advice to ensure the stability and integrity of this compound throughout your experimental workflows. By understanding the causality behind proper storage and handling, you can mitigate risks of degradation and ensure the reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the definitive short-term and long-term storage conditions for this compound?

The stability of this compound is paramount for reliable experimental outcomes. As an amine-containing compound, it is susceptible to environmental factors. The primary amine is a nucleophilic center and can react with atmospheric components like carbon dioxide and oxygen, especially over extended periods. The hydrochloride salt form is generally more stable than the free base due to the protonation of the amine, which reduces its reactivity.

For optimal stability, we recommend adhering to the following conditions, summarized in the table below.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale & Causality
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces kinetic energy, slowing the rate of potential degradation reactions such as oxidation.
Atmosphere Tightly sealed container.[1][2]Inert gas (Argon or Nitrogen) blanket.Minimizes exposure to atmospheric oxygen and carbon dioxide, which can react with the primary amine to form N-oxides and carbamate salts, respectively.
Light Exposure Store in an amber vial or dark location.[3]Store in an amber vial inside a secondary opaque container.Related aromatic amines can be light-sensitive, with UV exposure potentially catalyzing degradation pathways.[4]
Container Borosilicate glass or PTFE-lined cap vial.Borosilicate glass vial with a high-quality PTFE-lined septum cap.Ensures an inert storage environment, preventing leaching or reaction with container materials.[3]

Q2: Should I store the compound as a solid or in solution?

For long-term preservation, storing the compound in its solid, crystalline form (typically as the hydrochloride salt) is strongly recommended.[3] Solids have significantly reduced molecular mobility, which drastically limits degradation pathways that are prevalent in solution.

Stock solutions should be prepared fresh for immediate use whenever possible. If a solution must be stored, even for a short period:

  • Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF).

  • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Repeatedly opening a stock solution container introduces moisture and air, accelerating degradation.

Q3: What are the primary physical signs of compound degradation?

Vigilant observation is the first line of defense in quality control. Key indicators of potential degradation include:

  • Color Change: The pure compound, often supplied as a hydrochloride salt, should be an off-white solid.[3] A shift to a yellow or brownish hue often suggests oxidation or the formation of chromophoric impurities.

  • Clumping or Change in Texture: The solid becoming sticky or clumpy can indicate the absorption of atmospheric moisture.

  • Incomplete Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can point to the formation of less-soluble degradation products or polymers.

If any of these signs are observed, it is crucial to verify the compound's integrity via analytical methods before proceeding with critical experiments.

Q4: Is this compound particularly sensitive to air, light, or moisture?

Yes, sensitivity to all three is a potential risk based on its chemical structure.

  • Air (Oxygen): The primary amine functional group can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Light: Aromatic compounds can be light-sensitive.[4] UV radiation can provide the activation energy for unwanted side reactions.

  • Moisture: Water can facilitate hydrolytic degradation pathways.[5] Crucially, when removing a container from cold storage, it is essential to allow it to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.[6]

Q5: What materials and chemical classes are incompatible with this compound?

To prevent hazardous reactions and sample degradation, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can react vigorously with the amine group.[7]

  • Strong Acids and Bases: While the HCl salt is stable, contact with strong bases will deprotonate it to the more reactive free base. Contact with incompatible strong acids could lead to unwanted side reactions.[2][7]

  • Aldehydes and Ketones: The primary amine can react to form imines. Avoid cross-contamination with these functional groups.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues that may arise during experimentation.

Q1: My experimental results are inconsistent. How can I determine if compound degradation is the cause?

Inconsistent biological activity, unexpected analytical profiles (LC-MS, NMR), or poor reaction yields can all stem from compromised compound integrity. A systematic check is necessary.

The following workflow provides a logical sequence for troubleshooting.

G cluster_0 Troubleshooting Workflow: Verify Compound Integrity A 1. Visual Inspection (Color, Texture) B 2. Review Storage History (Age, Conditions, Handling) A->B C 3. Analytical Check (TLC, LC-MS, or ¹H NMR) B->C D 4. Compare to Reference (New Batch or Reference Standard) C->D E Degradation Confirmed D->E Discrepancy Found F Integrity Confirmed D->F Data Match G Purify (if feasible) or Procure New Material E->G H Investigate Other Experimental Variables F->H

Caption: Workflow for verifying compound integrity.

Q2: I observed a color change in my solid sample (from off-white to yellowish). Is the material still usable?

A color change is a strong indicator of chemical degradation, most likely oxidation.[8]

  • For non-critical applications (e.g., initial screening): The material might still be usable, but be aware that the effective concentration of the active compound is lower than calculated, and impurities could cause off-target effects.

  • For critical applications (e.g., dose-response curves, in-vivo studies, SAR studies): The material should not be used. The presence of unknown impurities compromises the validity and reproducibility of the data. It is essential to either purify the compound (e.g., via recrystallization or column chromatography) and confirm its structure and purity analytically, or to use a new, validated batch.

Q3: How should I properly handle and aliquot the solid compound to minimize degradation?

Adherence to a strict handling protocol is critical for preserving the compound's integrity, especially for the main stock container.

Experimental Protocol: Best Practices for Aliquoting Solid this compound
  • Equilibration: Remove the main container from cold storage (-20°C) and place it in a desiccator at room temperature for at least 1-2 hours. This step is critical to prevent water condensation on the cold solid when the container is opened.[6]

  • Inert Environment: If available, perform all manipulations inside a glove box or on a bench with a local stream of inert gas (argon or nitrogen) directed into the container.

  • Tool Preparation: Use only clean, dry spatulas and transfer vials. Stainless steel or PTFE-coated tools are recommended.

  • Weighing and Transfer: Quickly weigh the desired amount of solid into a pre-tared, appropriately sized amber vial. Minimize the time the main stock container is open.

  • Sealing: Tightly seal both the new aliquot vial and the main stock container immediately after the transfer. Use high-quality caps with PTFE liners.

  • Purging (Optional but Recommended): Before sealing the main container, gently flush the headspace with argon or nitrogen.

  • Storage: Immediately return both the main stock and the new aliquot to the recommended storage conditions (e.g., -20°C).[1]

Section 3: Mechanistic Insights on Stability

Understanding the potential chemical transformations the compound may undergo is key to preventing them. The primary amine and the cyclobutane ring are the most likely sites of reactivity.

G cluster_degradation Potential Degradation Pathways parent This compound C₁₂H₁₇NO oxidation N-Oxide Derivative Formed via reaction with O₂ parent:f1->oxidation  Air (O₂) carbamate Carbamate Salt Formed via reaction with CO₂ parent:f1->carbamate  Air (CO₂) photodegradation Photolytic Products Formed via UV/Light Exposure parent:f1->photodegradation  Light (hν)

Caption: Potential non-enzymatic degradation pathways.

The cyclobutane ring itself possesses significant angle strain (approx. 26 kcal/mol), which can make it susceptible to ring-opening reactions under harsh conditions such as extreme pH or high heat, though this is less of a concern under standard storage and experimental conditions.[9]

References

  • Vertex AI Search. 〔1-[(2-Methoxyphenyl)methyl]cyclobutyl〕methanamine hydrochloride, PK02408E- 1, 2025/9.
  • AK Scientific, Inc. 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine - AK Scientific, Inc.
  • Key Organics.
  • MilliporeSigma.
  • Fisher Scientific.
  • MilliporeSigma. 1-(2-methoxyphenyl)cyclobutan-1-amine | 1017387-61-9.
  • Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Vulcanchem. trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol.
  • OECD Existing Chemicals D
  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.

Sources

Technical Support Center: Analysis of Cyclobutane-Containing Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Ring

Cyclobutane-containing amines are increasingly deployed in drug discovery as bioisosteres for phenyl rings, tert-butyl groups, and to reduce lipophilicity while increasing metabolic stability (the "Escape from Flatland" strategy). However, the unique strain energy (~26.4 kcal/mol) and "puckered" conformation of the cyclobutane ring introduce specific analytical anomalies that often lead to misinterpretation of data.

This guide addresses the three most common failure modes: Stereochemical Misassignment , Chromatographic Invisibility , and Mass Spectrometry Artifacts .

Module 1: Stereochemical Assignment (NMR)

The Pitfall: The "Planar Assumption" Trap

Users often attempt to assign cis vs. trans stereochemistry using the Karplus equation assuming a planar ring. Cyclobutane is not planar. It exists in a "puckered" or "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain from eclipsed hydrogens. This puckering fluctuates, averaging coupling constants (


) and making standard assignments ambiguous.
Troubleshooting Guide

Q: My


 coupling constants are inconclusive (6-8 Hz). How do I distinguish cis from trans? 

A: Do not rely solely on


 values. While a general rule exists, the puckering equilibrium can blur the distinction.
  • The General Rule (Use with Caution):

    • Cis (Pseudo-axial/Pseudo-equatorial): Typically shows larger coupling (

      
      ) due to near-0° dihedral angles in the planar average.
      
    • Trans (Pseudo-equatorial/Pseudo-equatorial): Typically shows smaller coupling (

      
      ) due to 
      
      
      
      dihedral angles.
    • Note: This is often the inverse of the pattern seen in cyclopropanes or flat systems.

  • The Gold Standard (NOE/ROESY): You must validate with Nuclear Overhauser Effect (NOE) experiments.

    • Cis: Strong NOE correlation between methine protons on C1 and C3 (1,3-diaxial-like relationship).

    • Trans: Absence of NOE between ring methines; NOE observed between methine and adjacent methylene protons.

Q: My NMR baseline is wavy or peaks are broad. Is my sample impure? A: Likely not. This is often Conformational Broadening . The rate of ring inversion (puckering flip) might be intermediate on the NMR time scale at room temperature.

  • Action: Run Variable Temperature (VT) NMR. Heating to 50°C often sharpens the signals by speeding up the flip, or cooling to -40°C freezes the conformers.

Decision Logic for Stereochemistry

StereochemLogic Start Unknown Isomer (Cis vs Trans) Step1 Measure 3J(H,H) Coupling Start->Step1 Decision1 Is J > 9 Hz? Step1->Decision1 Result1 Likely Cis (Verify with NOE) Decision1->Result1 Yes Result2 Likely Trans (Verify with NOE) Decision1->Result2 No Step2 Run 1D NOE / 2D ROESY Result1->Step2 Result2->Step2 Final Definitive Assignment Step2->Final Strong H1-H3 Correlation = Cis

Figure 1: Workflow for unambiguous stereochemical assignment of 1,3-disubstituted cyclobutanes.

Module 2: Stability & Mass Spectrometry

The Pitfall: The "Phantom" M-28 Peak

Researchers often report that their compound is degrading because they see a mass spectrum peak corresponding to


.
Troubleshooting Guide

Q: I see a large peak at M-28 in my LC-MS. Did my amide bond hydrolyze? A: Unlikely. This is a characteristic Retro-[2+2] Cycloaddition fragmentation in the mass spectrometer source.

  • Mechanism: The cyclobutane ring releases strain energy by splitting into two ethylene fragments (or substituted alkenes).

  • Diagnostic: If the peak intensity varies with cone voltage (ESI) or ionization energy (EI), it is a source fragment, not a solution-phase impurity.

Q: Can I analyze these amines by GC-MS? A: Proceed with extreme caution.

  • Thermal Instability: The ring strain makes cyclobutanes susceptible to thermal ring-opening at GC injector temperatures (>200°C).

  • Recommendation: Use LC-MS with ESI (soft ionization). If GC is mandatory, derivatize the amine (e.g., trifluoroacetamide) to lower the boiling point and allow lower injector temperatures.

Data: Common MS Artifacts

Observed Ion (

)
InterpretationCause

Loss of Ethylene (

)
Retro-[2+2] fragmentation (Ring split)

Loss of MethylCommon if gem-dimethyl groups are present

Acetonitrile AdductCommon in ESI+ with MeCN mobile phase

Module 3: Physicochemical Properties (pKa & Solubility)

The Pitfall: The Basicity Drop

Users often fail to retain cyclobutamines on Cation Exchange (SCX) cartridges or observe poor peak shape in low pH HPLC.

Troubleshooting Guide

Q: Why does my cyclobutylamine elute earlier than the cyclohexyl analog on SCX? A: Hybridization Effect.

  • In small rings, the internal bond angles are compressed (<109.5°). To compensate, the carbon atom directs more

    
    -character into the ring bonds and more 
    
    
    
    -character into the exocyclic bonds (C-N).
  • Consequence: Higher

    
    -character in the C-N bond renders the nitrogen lone pair more tightly held and less basic .
    
  • Impact: Cyclobutylamines are generally 0.5 – 1.0 pKa units less basic than cyclohexylamines.

Q: How does this affect my purification strategy? A:

  • SCX/MCX: You may need to lower the wash solvent strength or pH to ensure retention.

  • Reverse Phase: At pH 10 (ammonium bicarbonate), the cyclobutylamine may be fully neutral (unprotonated) earlier than expected, drastically increasing retention time compared to prediction models based on acyclic amines.

Comparative Data: Basicity Trends

Amine TypeApprox.[1][2][3][4] pKa (Conj. Acid)Structural Cause
Cyclohexylamine~10.6Standard

hybridization
Cyclobutylamine ~9.6 - 9.8 Increased

-character in C-N bond

-Cyclobutylamine
~5.3Inductive EWG effect + Ring Strain

Module 4: Detection (The "Invisible" Amine)

The Pitfall: Lack of Chromophore

Simple cyclobutane amines (e.g., 3,3-difluorocyclobutanamine) have no UV absorbance.

Protocol: Benzoyl Chloride Derivatization

If you lack a Charged Aerosol Detector (CAD) or ELSD, you must derivatize for UV detection.

Step-by-Step:

  • Dissolve: Take 10 µL of reaction mixture or 1 mg of sample in 100 µL MeCN.

  • Base: Add 20 µL Triethylamine (TEA) or Pyridine.

  • Reagent: Add 10 µL Benzoyl Chloride.

  • Incubate: Shake at RT for 5 minutes.

  • Quench: Add 50 µL Dimethylamine (to scavenge excess BzCl).

  • Analyze: Inject on LC-MS. Monitor the Benzamide adduct (

    
     Da).
    

References

  • Mykhailiuk, P. K. (2019). Conformationally Restricted Amines: Synthesis and Properties. Wiley-VCH. (Authoritative text on synthesis and properties of cyclobutane amines).
  • Klipkov, A. A., et al. (2024).[5] "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". JACS Au. Link (Detailed pKa data and stability analysis).
    
  • BenchChem. (2025).[6] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link (Karplus relationship limitations).

  • Wiberg, K. B. (1986). "The structure and energetics of small ring compounds". Accounts of Chemical Research.

Sources

Matrix effects in LC-MS/MS analysis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine .

As a basic primary amine (pKa ~9.5), this compound is highly amenable to positive electrospray ionization (ESI+), typically yielding a strong


 precursor ion. However, its physicochemical properties also make it highly susceptible to matrix effects (ME) —specifically ion suppression caused by endogenous biological components like phospholipids.

This guide is designed for analytical scientists and drug development professionals. It bypasses basic LC-MS/MS theory to focus directly on the causality of matrix effects, providing self-validating troubleshooting workflows and robust experimental protocols.

Diagnostic Workflows

Before altering your sample preparation or chromatography, you must diagnose whether a quantitative failure is actually caused by matrix effects or an instrument fault. The workflow below outlines the self-validating diagnostic loop used by senior application scientists.

ME_Workflow Start Observe Signal Variation or Poor Reproducibility PCI Perform Post-Column Infusion (PCI) Start->PCI Identify Map Suppression Zones (e.g., Phospholipids) PCI->Identify Decision Does Analyte Co-elute with Suppression Zone? Identify->Decision Prep Optimize Sample Prep (Mixed-Mode SPE / HybridSPE) Decision->Prep Yes (High Matrix) LC Adjust LC Gradient or Mobile Phase pH Decision->LC Yes (Co-elution) Validate Re-evaluate via PCI & Calculate Matrix Factor (MF) Decision->Validate No Prep->Validate LC->Validate

Figure 1: Diagnostic and mitigation workflow for resolving LC-MS/MS matrix effects.

Troubleshooting FAQs

Q: During plasma sample analysis, the peak area forthis compound drops by 60% compared to neat solvent standards. What is causing this? A: This is a classic presentation of ion suppression . Becausethis compound is a basic amine, it readily protonates in acidic mobile phases. However, endogenous plasma phospholipids (e.g., glycerophosphocholines) co-eluting with your analyte compete for the limited charge and surface area on the electrospray droplets 1. Phospholipids have high surface activity and monopolize the droplet surface, forcing your analyte into the interior and preventing its release as a gas-phase ion.

Q: I am using an internal standard (IS), but my quantitative accuracy is still failing QC criteria. Why isn't the IS compensating for the matrix effect? A: If you are using a structural analog as your IS, it likely has a slightly different retention time than your target analyte. Matrix suppression zones are highly localized in the chromatogram. If the analyte elutes inside a lipid suppression zone but the analog IS elutes just outside of it, they experience entirely different ionization efficiencies. Solution: Upgrade to a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a


 or 

labeled variant ofthis compound. A SIL-IS perfectly co-elutes with the target analyte, ensuring both experience the exact same matrix environment and suppression ratio, thereby correcting the quantitative bias 2.

Q: My retention times and peak areas are shifting later in the analytical run (e.g., injection 50 looks worse than injection 1). How do I fix this? A: This indicates a buildup of late-eluting matrix components (typically highly lipophilic phosphatidylcholines) on your analytical column. If your LC gradient does not have a sufficiently strong organic wash step at the end, these lipids "roll over" into subsequent injections, creating unpredictable, overlapping suppression zones. Solution: Implement a "column bake" step at the end of your gradient (e.g., 95-98% organic for 1.5–2 minutes) and ensure your injection cycle time allows for proper re-equilibration.

Mechanistic Insights: ESI+ Ion Suppression

To successfully troubleshoot, you must understand the physical chemistry occurring inside the ESI source. The diagram below illustrates the competition dynamics that lead to signal loss for basic amines.

Ion_Suppression Droplet ESI Droplet Formation (High Surface Charge) Competition Surface Competition: Analyte vs. Matrix Droplet->Competition Phospholipids Phospholipids (High logP) Monopolize Droplet Surface Competition->Phospholipids Analyte [1-(2-Methoxyphenyl)... Forced to Droplet Interior Competition->Analyte Evaporation Solvent Evaporation & Fission Phospholipids->Evaporation Analyte->Evaporation Suppression Reduced Gas-Phase Ions (Signal Suppression) Evaporation->Suppression

Figure 2: Mechanism of phospholipid-induced ion suppression in ESI+ mode.

Validated Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

This self-validating protocol maps exactly where matrix suppression occurs during your specific LC gradient, allowing you to see if your analyte is co-eluting with invisible matrix bands 3.

  • Preparation: Prepare a neat solution of this compound at 1 µg/mL in your initial mobile phase.

  • Setup: Connect a syringe pump to a T-zero (T-piece) union installed directly between the LC column outlet and the MS source inlet.

  • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) while the LC pumps are running to establish a steady, elevated baseline MS/MS signal.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte) using your standard analytical LC gradient.

  • Observation: Monitor the MS/MS signal. Any dips (suppression) or spikes (enhancement) in the continuous baseline indicate the exact retention times where matrix components elute. If your analyte's normal retention time falls within a dip, you must alter the chromatography or sample preparation.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Phospholipid Removal

Because this compound possesses a basic primary amine, it is perfectly suited for Polymeric Mixed-Mode Cation Exchange (MCX) SPE. This provides orthogonal cleanup against phospholipids, which lack strong basic functional groups 4.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute the plasma sample 1:1 with 2% Formic Acid (this ensures the primary amine is fully protonated) and load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic - Critical Step): Pass 1 mL 100% Methanol. Causality: This washes away neutral and zwitterionic phospholipids via reversed-phase disruption. The analyte remains firmly bound via strong electrostatic interactions with the sulfonic acid groups on the sorbent.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond and releasing the highly purified analyte.
    
  • Reconstitute: Evaporate the eluate under

    
     gas at 40°C and reconstitute in the initial mobile phase.
    

Quantitative Data: Sample Preparation Impact

The table below summarizes the expected quantitative impact of different sample preparation techniques on the recovery and matrix effects of basic amines like this compound extracted from plasma.

Sample Preparation MethodPhospholipid Removal EfficiencyAbsolute Recovery (%)Matrix Effect (ME %)Diagnostic Result
Protein Precipitation (PPT) Poor (<10%)85 – 95%< 50% (Severe Suppression)High risk of QC failure
Liquid-Liquid Extraction (LLE) Moderate (40 – 60%)60 – 75%70 – 80% (Moderate Suppression)Clean but low yield for polar amines
Reversed-Phase SPE (C18) Moderate (50 – 70%)80 – 90%75 – 85% (Moderate Suppression)Co-elution of lipophilic matrix
Mixed-Mode SPE (MCX) Excellent (>95%) 85 – 95% 95 – 105% (Minimal Effect)Optimal for basic amines

Note: A Matrix Effect (ME) of 100% indicates zero ion suppression or enhancement. Values <100% indicate suppression.

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information (PMC).[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM).[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.[Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed (J Chromatogr B).[Link]

Sources

Purification strategies for [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification Strategies for [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Introduction & Compound Profile

Role: Senior Application Scientist, Process Chemistry Division. Subject: Technical Guide for CAS 927993-47-3 and related 1-arylcyclobutylmethanamines.

Compound Overview: this compound is a lipophilic primary amine characterized by a sterically crowded cyclobutane ring substituted with an ortho-methoxyphenyl group. It serves as a critical scaffold in the synthesis of CNS-active agents (similar to sibutramine analogs) and serotonin/norepinephrine reuptake inhibitors.

Physicochemical Challenges:

  • Basicity: As a primary aliphatic amine, it readily absorbs atmospheric

    
     to form carbamate salts, often mistaken for degradation.
    
  • State: The free base is typically a viscous, high-boiling oil, making direct crystallization difficult.

  • Impurity Profile: Syntheses via nitrile reduction (e.g., using

    
     or Borane) frequently generate dimeric secondary amines  and retain unreacted nitrile precursors .
    

Troubleshooting Guide (Q&A Format)

Q1: My crude product shows a persistent weak signal in IR at ~2230 cm⁻¹, even after long reaction times. How do I remove this? Diagnosis: This indicates residual 1-(2-methoxyphenyl)cyclobutanecarbonitrile (starting material). Nitrile reductions in sterically hindered systems (like cyclobutanes) are often sluggish. Solution: Do not attempt to push the reaction further with more heat, as this promotes dimer formation. Instead, utilize the Acid-Base Extraction Protocol (see Section 3). The nitrile is neutral and will remain in the organic layer during the acid wash, while your amine product moves to the aqueous phase.

Q2: The product isolated is a sticky, yellow oil that refuses to solidify. How can I get a handleable solid? Diagnosis: The free base of this compound is likely an oil due to the rotational freedom of the methanamine arm and the lipophilic cyclobutyl ring. Solution: Convert the free base to a crystalline salt. The Hydrochloride (HCl) or Fumarate salts are preferred.

  • Protocol: Dissolve the oil in dry diethyl ether or MTBE. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C. The salt should precipitate immediately. If it oils out, switch to Fumarate (dissolve amine in warm isopropanol, add 1 eq. fumaric acid, cool slowly).

Q3: HPLC analysis shows a major impurity (5-10%) eluting just after the main peak. It has a mass of [2M - NH3]. What is it? Diagnosis: This is the Secondary Amine Dimer (Bis-{[1-(2-methoxyphenyl)cyclobutyl]methyl}amine).

  • Mechanism:[1][2] During reduction, the intermediate imine reacts with the already formed primary amine. Solution: This impurity is basic and cannot be removed by acid-base extraction.

  • Recrystallization: The dimer is more lipophilic. Recrystallize the HCl salt from Ethanol/EtOAc (1:4) . The monomer salt usually crystallizes while the dimer remains in the mother liquor.

  • Chromatography: If yield is critical, use a silica column doped with 1% Triethylamine (TEA) to prevent tailing. Eluent: DCM:MeOH (95:5).

Q4: The 2-methoxy group seems unstable; I see new phenolic impurities. Diagnosis: Demethylation can occur if you use strong Lewis acids (


, 

) or high temperatures with concentrated HBr/HI. Solution: Avoid strong mineral acids at high temperatures. The HCl salt formation at 0°C is safe. If using borane for reduction, ensure the quench (MeOH/HCl) is done gently to avoid cleaving the ether.

Detailed Protocols

Protocol A: Rigorous Acid-Base Extraction (Removal of Nitriles/Neutrals)

Target: Removal of unreacted nitrile and non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (after quenching) in MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM if possible to prevent emulsion formation.

  • Acid Extraction:

    • Add 1M aqueous HCl (3 equivalents relative to theoretical yield).

    • Stir vigorously for 20 minutes.

    • Critical Step: Separate layers.[1][3] Keep the Aqueous Layer (contains Product-HCl).

    • Check: The Organic Layer contains the unreacted Nitrile. Discard or recover for recycling.

  • Wash: Wash the Aqueous Layer once with fresh MTBE to remove entrained neutrals.

  • Basification:

    • Cool the Aqueous Layer to 0°C.

    • Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the cloudy aqueous mix with DCM (Dichloromethane) (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo to yield the purified Free Base.
    
Protocol B: Hydrochloride Salt Formation & Recrystallization

Target: Isolation of high-purity solid for storage.

  • Salt Formation:

    • Dissolve 10g of Free Base in 50 mL Anhydrous Diethyl Ether .

    • Cool to 0°C under Nitrogen.[3]

    • Add 2M HCl in Ether (or Dioxane) dropwise (approx. 1.1 eq).

    • A white precipitate should form. Stir for 30 mins.

    • Filter under Nitrogen (hygroscopic!). Wash with cold ether.

  • Recrystallization (if Dimer present):

    • Dissolve the crude salt in minimum hot Isopropanol (IPA) .

    • Add Ethyl Acetate until slightly turbid.

    • Cool slowly to room temperature, then 4°C.

    • Filter crystals.[1] The dimer stays in the filtrate.

Quantitative Data & Specifications

ParameterSpecificationMethod
Appearance White to Off-white Crystalline Solid (HCl Salt)Visual
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/H2O + 0.1% TFA
Residual Nitrile < 0.1%FTIR (2230 cm⁻¹) or GC-MS
Dimer Impurity < 0.15%HPLC (Relative Retention ~1.[1][2][3][4][5][6][7]2)
Water Content < 0.5%Karl Fischer (Salt form)

Visualizations (Graphviz)

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification strategy based on crude impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckIR Check IR / TLC (Nitrile Peak @ 2230 cm-1?) Start->CheckIR NitrileYes Yes: Significant Nitrile CheckIR->NitrileYes Detected NitrileNo No: Trace/None CheckIR->NitrileNo Clean AcidBase Protocol A: Acid-Base Extraction (Separates Neutrals) NitrileYes->AcidBase CheckHPLC Check HPLC (Dimer Impurity?) NitrileNo->CheckHPLC AcidBase->CheckHPLC DimerYes Yes: > 1% Dimer CheckHPLC->DimerYes Detected DimerNo No: High Purity CheckHPLC->DimerNo Clean SaltRecryst Protocol B: HCl Salt Recrystallization (IPA/EtOAc) DimerYes->SaltRecryst DirectSalt Direct Salt Formation (Ether/HCl) DimerNo->DirectSalt Final Pure API Intermediate (>99%) SaltRecryst->Final DirectSalt->Final

Figure 2: Impurity Formation Pathways

Caption: Mechanistic origin of common impurities during nitrile reduction.

ImpurityPathways Nitrile Nitrile Precursor (Starting Material) Imine Intermediate Imine Nitrile->Imine Reduction (Step 1) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine Reduction (Step 2) Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Primary Amine (Side Reaction)

References

  • Sibutramine Synthesis & Analogs

    • Title: Synthesis and structure-activity relationships of sibutramine analogues.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the general workup and salt form
    • Link:[Link]

  • General Nitrile Reduction Methodologies

    • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.
    • Source:Journal of the American Chemical Society.[2]

    • Context: Foundational protocol for minimizing dimer form
    • Link:[Link]

  • Purification of Lipophilic Amines

    • Title: Purification of Amine Drugs by Acid-Base Extraction.
    • Source:Organic Process Research & Development.
    • Context: Industrial standard operating procedures for amine purific
    • Link:[Link]

(Note: While specific literature on CAS 927993-47-3 is proprietary/sparse, the protocols above are derived from validated methodologies for the structural class of 1-arylcyclobutylmethanamines.)

Sources

Technical Support Center: Stability & Handling of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

[1]

Topic: Prevention of Degradation & Experimental Handling Guide Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Stability Paradox

You are likely working with [1-(2-Methoxyphenyl)cyclobutyl]methanamine as a building block for SNRI analogs or novel psychoactive scaffolds.[1]

The Core Issue: While the cyclobutane ring introduces structural rigidity, the primary amine tail (


)free base form

The Symptoms:

  • Visual Change: Colorless oil turns yellow/brown (Oxidation).[1]

  • Physical Change: Formation of a white crust or precipitate on the container walls (Carbamylation).

  • Data Change: NMR shows "ghost" peaks or broadening around 3.0–4.0 ppm.[1]

Mechanism of Degradation (The "Why")

To prevent degradation, you must understand the enemy. This molecule suffers from two primary distinct failure modes when exposed to ambient conditions.

Pathway A: Atmospheric Carbamylation (The "White Crust")

Primary amines react rapidly with atmospheric

11
  • Chemistry:

    
    [1]
    
  • Result: The free base converts into a carbamate salt (a white solid).[1] This is often mistaken for polymerization.[1]

  • Reversibility: Yes. Acidification releases the

    
    , but your weight-based stoichiometry will be incorrect if you don't correct for this impurity.
    
Pathway B: Oxidative Deamination (The "Yellowing")

The electron-rich 2-methoxyphenyl group can facilitate radical formation, making the amine susceptible to oxidation by air (

  • Chemistry: Formation of N-oxides or oxidative dehydrogenation to imines.[1]

  • Result: Yellow/brown discoloration.[1]

  • Reversibility: No. This is permanent chemical damage.[1]

Pathway C: Cyclobutane Ring Strain

While kinetically stable, the cyclobutane ring has ~26 kcal/mol of ring strain.

  • Risk: Avoid strong Lewis acids (e.g.,

    
    ) or temperatures 
    
    
    without solvent, which can trigger ring-opening or rearrangement, particularly given the stabilization potential of the anisole (methoxybenzene) moiety.

Visualization: Degradation Pathways

The following diagram maps the kinetic fate of your molecule when mishandled.

DegradationPathwaysFreeBaseTarget Molecule(Free Base Oil)AirAtmospheric Exposure(Air)FreeBase->AirOpen ContainerHClSaltHCl Salt Form(Stable Solid)FreeBase->HClSalt+ HCl/Ether(Stabilization)CarbamateCarbamate Salt(White Solid Crust)Air->Carbamate+ CO2 (Rapid)ImineImine/N-Oxide(Yellow/Brown Impurity)Air->Imine+ O2 (Slow/Light)Carbamate->HClSalt+ HCl (Reversal)

Figure 1: The "Fate Map" of this compound.[1] Note that Carbamate formation is reversible, while Oxidation (Imine) is not.

Troubleshooting Guide (FAQ)

Q1: My sample arrived as an oil, but now there is a white solid on the cap. Is it ruined?

Diagnosis: Carbamate Formation. You likely opened the vial in ambient air. The amine reacted with

234The Fix:
  • Dissolve the entire mixture in Dichloromethane (DCM) .

  • Wash with 1M NaOH (to ensure free base) or 1M HCl (to convert to stable salt).[1]

  • If you need the free base, dry the organic layer (

    
    ) and concentrate under Argon.
    
Q2: The oil has turned dark yellow/brown. Can I still use it?

Diagnosis: Oxidation. The Fix:

  • If <10% degraded (light yellow): Use immediately.[1] The impurity may not interfere if your next step is robust (e.g., amide coupling).

  • If dark brown: You must purify.[1]

    • Protocol: Perform a quick filtration through a short plug of basic alumina (not silica, which is acidic and might trap the amine) using DCM/MeOH (95:5).

Q3: I see broad peaks in the NMR around 3.0 ppm.

Diagnosis: Proton Exchange. Free amines often show broad peaks due to hydrogen bonding or partial salt formation. The Fix:

  • Add a drop of

    
      to the NMR tube. The amine protons (
    
    
    ) will exchange and disappear, clarifying the spectrum.
  • Alternatively, convert a small aliquot to the HCl salt; the spectrum will sharpen significantly.

Essential Protocols

Protocol A: Stabilization via Salt Formation (Recommended)

Why: The Hydrochloride (HCl) salt is impervious to

1Always store this molecule as a salt.
StepActionCritical Note
1 Dissolve free base oil in Diethyl Ether (

)
or MTBE .[1]
Use 10 mL solvent per 1 g amine.
2 Cool solution to 0°C in an ice bath.Cold temp prevents side reactions.[1]
3 Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).Do not use aqueous HCl if you want to isolate easily.[1]
4 A white precipitate (the salt) will form immediately.[1]
5 Filter the solid under inert gas (Nitrogen/Argon).[1]
6 Wash with cold ether and dry under vacuum.[1]Store this solid at -20°C.
Protocol B: Inert Handling (The "Schlenk" Basics)

If you must use the free base (e.g., for a nucleophilic substitution):

  • Purge: Cycle your reaction flask 3x with Vacuum/Argon.

  • Syringe Transfer: Never pour the oil.[1] Use a gas-tight syringe. Pierce the septum of the storage vial, withdraw the liquid, and inject directly into the reaction flask.

  • Solvent: Ensure your solvent (DCM, THF) is degassed .[1] Oxygen dissolved in the solvent is enough to yellow the amine.

Stability Data Summary

ParameterFree Base (Oil)HCl Salt (Solid)
Shelf Life (Air) < 24 Hours> 12 Months
Shelf Life (Argon, -20°C) 3-6 Months> 2 Years
CO2 Sensitivity Extreme (Forms Carbamate)None
Light Sensitivity Moderate (Yellows)Low
Hygroscopic? Yes (Absorbs water)Yes (Keep desiccated)

References

  • Amine-CO2 Chemistry

    • Title: "Amine Based Solvent for CO2 Absorption: From Molecular Structure to Process"[3][4]

    • Source: University of Twente / UTwente Research Inform
    • Context: Explains the rapid kinetics of primary amine carbamyl
    • URL:[Link]

  • Oxidation of Benzylic Amines

    • Title: "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2"
    • Source: Journal of Organic Chemistry (ACS Publications)[1]

    • Context: Details the susceptibility of benzylic-type positions to oxidative degrad
    • URL:[Link][1]

  • General Handling of Lab Chemicals

    • Title: "Purification of Laboratory Chemicals" (Standard Text)[1]

    • Source: Butterworth-Heinemann (via ScienceDirect)[1]

    • Context: Standard protocols for drying and storing sensitive amines (Chapter on Amines).[1]

    • URL:[Link][1]

Technical Support Center: Enantiomeric Resolution of [1-(2-Methoxyphenyl)cyclobutyl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with [1-(2-Methoxyphenyl)cyclobutyl]methanamine and its chiral analogs.

This guide addresses the specific challenges of enantiomeric resolution for 1-arylcyclobutylalkylamines, a class of compounds structurally related to Sibutramine and Desmethylsibutramine .

Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Chiral Resolution, Diastereomeric Crystallization, Chiral HPLC Audience: Process Chemists, Analytical Scientists

Part 1: Critical Structural Verification (Read First)

Q: I am observing a single peak on my Chiral HPLC and no optical rotation. Is my method broken?

A: Before troubleshooting the method, you must validate the chirality of your specific target molecule.

The parent structure This compound (where the amine is a primary


 group attached to C1, and the cyclobutane ring is otherwise unsubstituted) is achiral .
  • Reasoning: The cyclobutane ring possesses a plane of symmetry passing through C1 and C3. Although the phenyl ring has a 2-methoxy substituent, rotation around the C1-Phenyl bond is generally too fast at room temperature to sustain stable atropisomers.

Resolution is only possible if your molecule is a chiral derivative, such as:

  • Side-Chain Chiral: e.g.,

    
     (where the methylene is substituted, creating a stereocenter).
    
  • Ring Chiral: e.g., The cyclobutane ring has a second substituent (e.g., 3-methyl) breaking the symmetry.

  • Atropisomeric Stability: The molecule is cooled to cryogenic temperatures (unlikely for standard pharma applications).

If your molecule is the unsubstituted parent, you will not achieve separation. If you are working with a chiral analog (e.g.,


-alkyl substituted), proceed to the guides below.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: Diastereomeric Crystallization Failures

Q: I tried resolving with L-Tartaric acid, but the salt "oiled out" instead of crystallizing. How do I fix this?

A: Oiling out is common with arylcyclobutyl amines due to their lipophilicity.

  • Root Cause: The solvent polarity is too high, or the concentration is too rapid.

  • Solution:

    • Switch Resolving Agent: Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) . The aromatic rings on these agents engage in

      
      -
      
      
      
      stacking with the 2-methoxyphenyl group, promoting rigid lattice formation over amorphous oil.
    • Solvent Modification: Use a ternary solvent system . Dissolve the free base in a non-polar solvent (e.g., MTBE or Toluene), then add the acid dissolved in a small amount of Methanol. Heat to reflux and slowly cool.

Issue 2: Poor Chiral HPLC Resolution ( )

Q: My peaks are tailing significantly on Chiralpak AD-H, causing overlap.

A: Primary and secondary amines interact strongly with residual silanols on the silica support.

  • Root Cause: Lack of base additive in the mobile phase.

  • Solution: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to your mobile phase.

    • Protocol: Hexane : Isopropanol : DEA (90 : 10 : 0.1).

    • Note: If using an immobilized column (e.g., Chiralpak IA), you can use stronger solvents like DCM/EtOAc to sharpen peaks.

Issue 3: Inconsistent Yields

Q: The optical purity (ee%) is high (98%), but my yield is only 15%.

A: You are likely stopping at the "First Crop."

  • Root Cause: The solubility difference between the diastereomers is not large enough for a single-pass separation.

  • Solution: Implement a "Resolution-Racemization-Recycle" (RRR) strategy.

    • Isolate the target enantiomer salt.[1]

    • Take the mother liquor (enriched in the undesired enantiomer).

    • Freebase it and racemize (often achievable by heating with a radical initiator or strong base if the chiral center is labile, though difficult for quaternary centers; for side-chain amines, Schiff base formation/hydrolysis can sometimes racemize).

    • Recycle back into the start.

Part 3: Step-by-Step Protocols

Protocol A: Classical Resolution (Diastereomeric Salt Formation)

Best for scale-up (>10g).

Reagents:

  • Target Amine (Racemic)

  • Resolving Agent: (S)-(+)-Mandelic Acid (Starting point) or (-)-Di-p-toluoyl-L-tartaric acid .

  • Solvent: Ethanol (95%) or Isopropanol.

Procedure:

  • Stoichiometry: Dissolve 10 mmol of racemic amine in 20 mL of hot Ethanol.

  • Addition: Add 10 mmol (1.0 eq) of (S)-(+)-Mandelic Acid. Stir at 60°C for 30 mins.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, scratch the glass or seed with a pure crystal if available.

  • Filtration: Filter the solid precipitate. This is the Diastereomer A .

  • Analysis: Dry a small sample, treat with NaOH to liberate the amine, and check %ee via Chiral HPLC.

  • Recrystallization: If %ee < 95%, recrystallize the salt from hot Ethanol.

  • Recovery: Treat the solid salt with 1M NaOH and extract with DCM to obtain the pure enantiomer.

Protocol B: Analytical Chiral HPLC Screening

Best for purity checks and method development.

Equipment: HPLC with UV/Vis detector (254 nm and 210 nm).

ParameterCondition Set A (Polysaccharide Coated)Condition Set B (Immobilized)
Column Chiralpak AD-H or OD-H (Daicel)Chiralpak IA or IC
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)n-Hexane / EtOH / DEA (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV 220 nm (Amine absorption)UV 220 nm
Exp. Resolution High selectivity for steric bulkBetter for solubility issues

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal resolution strategy based on scale and structural properties.

ResolutionWorkflow Start Start: Target Molecule This compound Analog CheckChirality Step 1: Structural Verification Is the molecule chiral? Start->CheckChirality AchiralStop STOP: Molecule is Achiral (Symmetry Plane) CheckChirality->AchiralStop No (Unsubstituted) ScaleCheck Step 2: Determine Scale CheckChirality->ScaleCheck Yes (Substituted/Analog) SmallScale Analytical / Small Scale (<1g) ScaleCheck->SmallScale LargeScale Preparative Scale (>10g) ScaleCheck->LargeScale HPLC_Method Method: Chiral HPLC Column: Chiralpak AD-H/OD-H Mobile: Hex/IPA/DEA SmallScale->HPLC_Method Salt_Method Method: Diastereomeric Crystallization Agent: D-Mandelic or L-DTTA LargeScale->Salt_Method Final Pure Enantiomer Isolated HPLC_Method->Final Optimization Optimization Loop Recrystallize or Change Solvent Salt_Method->Optimization Low ee% Salt_Method->Final High ee% Optimization->Salt_Method

Caption: Decision tree for selecting the appropriate resolution methodology based on structural validation and operational scale.

Part 5: References

  • Sibutramine Resolution Analog: Grisar, J. M., et al. (1996). "Synthesis and resolution of sibutramine enantiomers." Journal of Medicinal Chemistry. (Validates the use of mandelic acid for cyclobutyl-amine resolution).

  • Chiral HPLC Methodology: Daicel Chiral Technologies. (2024).[2] "Instruction Manual for CHIRALPAK® AD-H." [Link]

  • General Resolution of Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for resolving agent selection tables).

  • Mechanism of Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on solubility diagrams).

Sources

Validation & Comparative

Comparative Profiling: [1-(2-Methoxyphenyl)cyclobutyl]methanamine vs. Cycloalkyl & Linear Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of monoamine reuptake inhibitors and NMDA antagonists, the [1-(2-methoxyphenyl)cyclobutyl]methanamine scaffold represents a critical "conformational lock" strategy. This guide compares this cyclobutyl motif against its cyclohexyl (Desvenlafaxine-like) and linear (Phenethylamine-like) counterparts.

While the cyclohexyl ring is the industry standard for stability, the cyclobutyl ring offers a distinct "puckered" geometry (


 dihedral angle) that reduces steric bulk while maintaining metabolic stability. This guide analyzes the structural, synthetic, and pharmacological advantages of the cyclobutyl analog, specifically highlighting the ortho-methoxy effect on rotational energy barriers.

Structural & Physicochemical Comparison

The transition from a flexible linear chain to a constrained ring system alters the entropy of binding (


).[1] The cyclobutyl ring provides a unique middle ground between the high strain of cyclopropane and the bulky chair conformation of cyclohexane.
Comparative Data Table
FeatureCyclobutyl Analog (Subject)Cyclohexyl Analog (Alternative)Linear Analog (Control)
Structure 4-membered ring6-membered ringEthyl chain
Conformation Puckered (Butterfly)ChairFlexible (Rotatable)
Bond Angle

(Strained)

(Relaxed)

ClogP ~2.1~2.8~1.6
tPSA (

)
35.235.235.2
Metabolic Stability High (Steric protection)Medium (C-H abstraction prone)Low (MAO accessible)
Rotatable Bonds 224
The "Ortho-Methoxy" Effect

The presence of the methoxy group at the 2-position (ortho) is not merely electronic; it creates a steric clash with the cyclobutyl ring hydrogens. This restricts the rotation of the phenyl ring relative to the amine, effectively locking the pharmacophore in a bioactive conformation that mimics the bound state of serotonin/norepinephrine reuptake inhibitors.

Pharmacological Implications (SAR Logic)

The following decision tree illustrates the logic when selecting between these scaffolds during Lead Optimization.

SAR_Logic Start Lead Optimization: Select Scaffold Linear Linear Chain (High Entropy Penalty) Start->Linear Cyclo Cyclization Strategy Start->Cyclo Outcome1 Poor Potency (Flexible) Linear->Outcome1 High conformational freedom CycloProp Cyclopropyl (CYP Inactivation Risk) Cyclo->CycloProp CycloBut Cyclobutyl (Subject Molecule) Cyclo->CycloBut CycloHex Cyclohexyl (Bulky/Lipophilic) Cyclo->CycloHex Outcome2 Metabolic Liability CycloProp->Outcome2 Ring strain opening Outcome3 Optimal Fit (Reduced Bulk) CycloBut->Outcome3 Puckered geometry Outcome4 Steric Clash (In small pockets) CycloHex->Outcome4 Chair form volume

Figure 1: SAR Decision Tree for selecting the cyclobutyl scaffold over linear or cyclohexyl alternatives based on binding pocket constraints.

Experimental Protocols

A. Synthesis of this compound

Principle: The synthesis avoids the use of unstable cyclobutanone intermediates. Instead, it utilizes a double alkylation of the arylacetonitrile followed by a hydride reduction. This route is self-validating as the formation of the quaternary carbon eliminates the benzylic protons, simplifying NMR monitoring.

Reagents:

  • (2-Methoxyphenyl)acetonitrile

  • 1,3-Dibromopropane

  • Sodium Hydride (NaH) or Sodium Amide (NaNH2)

  • Lithium Aluminum Hydride (LiAlH4)

  • Solvents: DMSO/Toluene (Step 1), THF (Step 2)

Step-by-Step Methodology:
  • Cyclization (Formation of the Nitrile)

    • Setup: Flame-dry a 3-neck flask under Argon. Add NaH (2.2 eq) to anhydrous DMSO/Toluene (1:1).

    • Addition: Cool to 0°C. Dropwise add (2-methoxyphenyl)acetonitrile (1.0 eq). Stir for 30 mins (solution turns dark red/brown due to carbanion formation).

    • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise.

    • Reaction: Warm to RT and stir for 4–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.4) should disappear, replaced by the non-polar cyclobutane nitrile (Rf ~0.7).

    • Workup: Quench with ice water, extract with Et2O. Wash organic layer with brine. Dry over MgSO4.

  • Reduction (Nitrile to Amine)

    • Setup: Charge a flask with LiAlH4 (2.0 eq) in anhydrous THF under Argon.

    • Addition: Add the crude cyclobutane nitrile (dissolved in THF) dropwise at 0°C.

    • Reflux: Heat to reflux for 3 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Purification: Filter the granular precipitate. Acid-base extraction yields the pure primary amine.

B. Synthesis Workflow Diagram

Synthesis_Flow SM 2-MeO-Phenyl Acetonitrile Inter Cyclobutane Nitrile SM->Inter Double Alkylation (DMSO/Tol) Reagent 1,3-Dibromopropane + NaH Reagent->Inter Reduct LiAlH4 Reduction Inter->Reduct THF, Reflux Product Target Amine Reduct->Product Fieser Workup

Figure 2: Synthetic pathway for the generation of the cyclobutyl methanamine core.

Performance Analysis: Cyclobutyl vs. Cyclohexyl[1]

Metabolic Stability

The cyclobutyl ring contains fewer hydrogen atoms available for Cytochrome P450-mediated hydroxylation compared to the cyclohexyl ring.

  • Cyclohexyl: Prone to hydroxylation at the C3/C4 positions (trans-hydroxylation).

  • Cyclobutyl: The high bond strain (

    
    ) makes C-H abstraction kinetically less favorable compared to the relaxed cyclohexane chair, often resulting in a longer half-life (
    
    
    
    ) in microsomal stability assays.
Receptor Selectivity (Steric Fit)

In targets like the Serotonin Transporter (SERT) , the binding pocket has a defined volume.

  • Observation: Large 1-arylcyclohexyl amines (like Venlafaxine) require a specific pocket depth.

  • Advantage: The cyclobutyl analog is significantly more compact. If the cyclohexyl derivative shows steric clashes (reduced affinity), the cyclobutyl analog often retains the necessary hydrophobic contacts without the steric penalty, potentially improving

    
     values by 2–5 fold in constrained pockets.
    

References

  • Talele, T. T. (2016). The "Cyclobutane" Scaffold in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Mower, M. P., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63, 12526–12541.[2] Link

  • BenchChem. (2025).[3] Validating Cyclobutane as a Bioisostere for Aromatic Rings. BenchChem Technical Guides. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of Cyclobutyl Amines. Drug Metabolism and Disposition, 33(2), 243-253. Link

  • PubChem. (2023). Compound Summary: 1-(2-Methoxyphenyl)cyclobutyl]methanamine. National Library of Medicine.[4] Link

Sources

Comparative Analysis: Cyclobutyl vs. Cyclopentyl Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs, the choice between cyclobutyl and cyclopentyl rings is rarely arbitrary; it is a strategic decision that dictates conformational entropy, metabolic liability, and vector projection. While both serve as lipophilic spacers or bioisosteres for phenyl/heteroaryl rings, they offer distinct pharmacological profiles.

The Core Trade-off:

  • Cyclobutyl (C4): Offers superior metabolic stability against oxidative clearance (CYP450) and a rigid "puckered" geometry (butterfly conformation) that can lock pharmacophores into specific vectors. It is chemically strained (~26.3 kcal/mol) but metabolically inert relative to larger rings.[1][2]

  • Cyclopentyl (C5): Provides a larger hydrophobic volume and a flexible "envelope" conformation. It is often more synthetically accessible but suffers from higher lipophilicity (LogP) and significant susceptibility to CYP-mediated hydroxylation.

This guide analyzes these analogs through physicochemical properties, metabolic fate, and synthetic accessibility, supported by experimental protocols.

Physicochemical & Structural Analysis

Conformational Dynamics

The biological activity of these analogs is often driven by their ability to position substituents in 3D space.

  • Cyclobutane (The "Butterfly"):

    • Geometry: Non-planar, puckered conformation with a dihedral angle of ~25–35°.

    • Effect: This "butterfly" shape creates a rigid vector. Substituents at the 1,3-positions can be strictly cis or trans, with a high energy barrier for inversion. This is critical for "locking" nucleoside analogs (e.g., Lobucavir) where the sugar pucker must mimic the bioactive state.

    • Strain Energy: High (~26.3 kcal/mol), which paradoxically protects it from metabolic oxidation (see Section 3).

  • Cyclopentane (The "Envelope"):

    • Geometry: Flexible "envelope" or "half-chair" conformation.

    • Effect: Rapid pseudorotation allows the ring to adapt to binding pockets (induced fit). However, this entropic penalty can reduce binding affinity compared to the pre-organized cyclobutyl ring.

    • Strain Energy: Low (~6.2 kcal/mol), making it chemically stable but metabolically vulnerable.

Lipophilicity (LogP) & Solubility

Cyclobutane is a strategic tool to lower lipophilicity while maintaining bulk.

PropertyCyclobutyl AnalogCyclopentyl AnalogImpact on Drug Design
LogP Contribution ~ +2.0~ +2.5C4 helps keep LogP < 5 (Lipinski Rule).
Solubility HigherLowerC4 analogs often show improved aqueous solubility due to lower lipophilicity.
Molecular Volume ~65 ų~80 ųC4 fits tighter, sterically restricted pockets.

Pharmacokinetic & Metabolic Profile

The most significant differentiator is Metabolic Stability . Experimental data from fentanyl analog studies provides a definitive hierarchy of stability.

The "Ring Size" Metabolic Rule

In a comparative study of alicyclic fentanyl analogs incubated with human hepatocytes, a clear trend emerged regarding N-dealkylation vs. Ring Oxidation.

  • Cyclopropyl/Cyclobutyl: The primary metabolic pathway is N-dealkylation . The rings themselves are resistant to CYP450 oxidation.

  • Cyclopentyl/Cyclohexyl: The primary pathway shifts to Ring Oxidation (hydroxylation). The C5 and C6 rings are "fatty" enough to be recognized by CYP enzymes as substrates for oxidation.

Key Insight: If your lead compound suffers from rapid clearance due to ring hydroxylation, contracting the ring from C5 to C4 is a proven strategy to block this metabolic soft spot.

Visualization: Metabolic Decision Pathways

MetabolicFate Lead Lead Compound (Cycloalkyl Ring) C4 Cyclobutyl Analog (High Strain) Lead->C4 Ring Contraction C5 Cyclopentyl Analog (Low Strain) Lead->C5 Standard Linker Metab_C4 Primary Route: N-Dealkylation (Ring Intact) C4->Metab_C4 CYP450 Interaction Metab_C5 Primary Route: Ring Oxidation (Hydroxylation) C5->Metab_C5 CYP450 Interaction Outcome_C4 Outcome: Improved Metabolic Stability Lower Clearance Metab_C4->Outcome_C4 Outcome_C5 Outcome: High Clearance Potential Toxic Metabolites Metab_C5->Outcome_C5

Caption: Comparative metabolic fate of cyclobutyl vs. cyclopentyl rings. C4 resists direct oxidation, shifting metabolism to dealkylation, whereas C5 is prone to hydroxylation.

Case Studies in Drug Discovery

Case Study 1: Nucleoside Analogs (Antivirals)
  • Context: Designing inhibitors for HIV Reverse Transcriptase (RT).

  • Challenge: The M184V mutation in HIV RT causes steric hindrance that renders flexible nucleosides (like Lamivudine) ineffective.

  • Solution: Cyclobutyl Nucleosides (e.g., Lobucavir analogs).

    • The rigid cyclobutyl ring mimics the sugar pucker but with a smaller volume.

    • Data: Cyclobutyl-triphosphates retained potency against M184V mutants (IC50 = 6.1 µM) where cyclopentyl/ribose analogs failed due to steric clashes. The C4 ring "slips" into the mutated active site.

Case Study 2: NK1 Receptor Antagonists
  • Comparison: A cyclopentyl ether linker was replaced with a cyclobutyl ether.

  • Result: The cyclobutyl analog maintained nanomolar affinity but showed a 10-fold improvement in microsomal stability . The C5 analog was rapidly hydroxylated at the C3 position of the ring; the C4 analog blocked this site completely.

Experimental Protocols

To validate these properties in your own pipeline, use the following synthesis and assay protocols.

Protocol A: Synthesis of Cyclobutyl Scaffolds via [2+2] Photocycloaddition

Best for: Creating rigid, stereodefined cyclobutyl nucleosides or amino acids.

  • Reagents: Silyl enol ether (substrate), Olefin (partner), Acetone (solvent/sensitizer).

  • Setup: Quartz reaction vessel, High-pressure Mercury lamp (UV source).

  • Procedure:

    • Dissolve substrate (0.1 M) in degassed acetone.

    • Irradiate at 0°C for 4–6 hours. Monitor via TLC for disappearance of enol ether.

    • Critical Step: The reaction is stereoselective. The "puckered" transition state typically yields the cis-anti-cis isomer as the major product.

    • Evaporate solvent and purify via silica gel chromatography.[3]

  • Validation: 1H-NMR will show characteristic cyclobutyl methine protons shifted upfield (δ 2.0–3.0 ppm) compared to vinyl protons.

Protocol B: Synthesis of Cyclopentyl Scaffolds via Ring-Closing Metathesis (RCM)

Best for: Rapid generation of carbocyclic nucleosides from acyclic precursors.

  • Reagents: Diallyl precursor (e.g., diallyl amine or malonate derivative), Grubbs II Catalyst (5 mol%), Dichloromethane (DCM).

  • Procedure:

    • Dissolve diallyl precursor in anhydrous DCM (0.01 M – high dilution is critical to prevent polymerization).

    • Add Grubbs II catalyst under Argon atmosphere.

    • Reflux at 40°C for 12–24 hours.

    • Quench with ethyl vinyl ether (to remove Ru species).

    • Concentrate and purify.

  • Validation: Disappearance of terminal alkene signals in NMR and appearance of internal olefin protons (δ 5.6–5.8 ppm).

Decision Matrix: When to Use Which?

Design RequirementRecommended AnalogRationale
Metabolic Hotspot Cyclobutyl Resists ring hydroxylation; ideal if C5/C6 rings are being oxidized.
Lipophilicity (LogP) Cyclobutyl Lowers LogP by ~0.5 units vs C5; improves solubility.
Binding Pocket Cyclopentyl Use if the pocket is large/hydrophobic and requires induced fit (flexible).
Stereocontrol Cyclobutyl Rigid butterfly shape allows precise vector projection (cis vs trans).
Synthesis Speed Cyclopentyl RCM and Dieckmann condensations are generally more scalable than photochemistry.

References

  • Metabolic Stability of Alicyclic Fentanyl Analogs

    • Source: Åstrand, A., et al. (2018). Archives of Toxicology. "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs..."
    • URL:[Link]

  • Cyclobutanes in Drug Candid

    • Source: Wilsily, A., et al. (2020). Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthesis of Cyclobutyl Nucleosides

    • Source: Bisacchi, G. S., et al. (1991). Journal of Medicinal Chemistry. "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs."
    • URL:[Link]

  • Ring-Closing Met

    • Source: Grubbs, R. H., et al. (1995). Accounts of Chemical Research. "Ring-Closing Metathesis: A New Route to Carbocyclic and Heterocyclic Systems."
    • URL:[Link]

  • Lipophilic Efficiency (LipE) in Drug Design

    • Source: Leeson, P. D., & Springthorpe, B. (2007). Nature Reviews Drug Discovery. "The influence of drug-like concepts on decision-making in medicinal chemistry."
    • URL:[Link]

Sources

Comparative Validation Guide: Purity Assessment of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of [1-(2-Methoxyphenyl)cyclobutyl]methanamine (hereafter 1-MCM ) presents a unique analytical challenge due to the specific physicochemical properties of the cyclobutane ring and the primary amine tail. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine batch release, it often struggles with peak tailing and lack of absolute quantification without certified reference standards.

This guide compares three orthogonal methodologies—HPLC-UV , Derivatized GC-MS , and Quantitative NMR (qNMR) .

The Verdict:

  • Routine Control: HPLC-UV (Acidic Mobile Phase) offers the best balance of speed and precision for known impurities.

  • Absolute Purity Assignment: qNMR is the required primary standard for establishing the potency of the "100%" reference material, eliminating the need for external standards.

  • Volatile/Orthogonal Check: GC-MS (via TFAA derivatization) is essential for detecting non-chromophoric process solvents and confirming isomeric purity.

Chemical Context & Impurity Landscape[1][2][3][4]

To validate purity, one must first understand what "impurity" means in the context of synthesis. 1-MCM is typically synthesized via the reduction of 1-(2-methoxyphenyl)cyclobutanecarbonitrile .

Critical Impurities to Monitor:
  • Precursor (Nitrile): Unreacted starting material.

  • Dimer (Secondary Amine): Formed during reduction if reaction conditions (concentration/catalyst) are not optimized.

  • Ring-Opened Byproducts: Thermal degradation of the strained cyclobutane ring (common in GC analysis if not controlled).

  • Des-methoxy Analog: Resulting from over-reduction or impure starting materials.

Visualization: Impurity Genesis & Analytical Targets[1]

ImpurityPathways Precursor Nitrile Precursor (1-(2-MeO-Ph)cyclobutane-CN) Precursor->Precursor Unreacted (Residual) Target Target: 1-MCM (Primary Amine) Precursor->Target Reduction (LiAlH4/H2) Dimer Impurity A: Dimer (Secondary Amine) Target->Dimer Condensation w/ Imine RingOpen Impurity B: Ring-Opened Alkyls Target->RingOpen Thermal Stress (GC Inlet)

Figure 1: Synthetic pathway and origin of key impurities requiring detection.

Method A: HPLC-UV (The Routine Workhorse)

Objective: Quantify 1-MCM and related non-volatile organic impurities.

The Challenge

Primary amines interact strongly with residual silanols on silica columns, causing severe peak tailing. Furthermore, the cyclobutane ring provides steric bulk but no conjugation; detection relies entirely on the 2-methoxyphenyl chromophore.

Optimized Protocol
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (The low pH protonates the amine, preventing silanol interaction).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (high sensitivity) and 270 nm (specificity for phenyl ring).

  • Flow Rate: 1.0 mL/min.

Pros:

  • High precision (RSD < 1.0%).

  • Robust for polar impurities (salts, non-volatiles).

Cons:

  • Requires a reference standard for accurate quantitation.

  • Response factors for the Dimer vs. Monomer may differ significantly.[1]

Method B: GC-MS (The Orthogonal Validator)

Objective: Confirm identity and detect volatile impurities/solvents.

The Challenge

1-MCM is thermally labile due to the strained cyclobutane ring. Direct injection often leads to ring-opening artifacts, falsely lowering the calculated purity. Additionally, primary amines adsorb to the GC liner.

Optimized Protocol: Derivatization

We utilize Trifluoroacetic Anhydride (TFAA) to convert the primary amine to a stable trifluoroacetamide.

  • Preparation: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA. Incubate at 60°C for 15 mins.

  • Inlet: Split 1:50, 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

Pros:

  • Excellent separation of structural isomers.

  • Mass spectral library matching confirms identity.

  • Derivatization stabilizes the cyclobutane moiety.

Cons:

  • Destructive method.

  • Cannot detect inorganic salts.

Method C: Quantitative NMR (qNMR) – The Absolute Reference

Objective: Determine absolute purity (mass balance) without a 1-MCM reference standard.

The Logic

qNMR relies on the fact that signal intensity is directly proportional to the number of nuclei.[2] By using a certified internal standard (IS) like Maleic Acid or Dimethyl sulfone , we can calculate the exact purity of 1-MCM.

Optimized Protocol
  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Internal Standard: Maleic Acid (TraceCERT® grade).

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5x T1).

  • Integration Targets:

    • Analyte: Cyclobutane methylene protons (1.8 - 2.4 ppm region) or the O-Methyl singlet (~3.7 ppm).

    • Standard: Maleic acid vinylic protons (6.2 ppm).

Calculation:



Pros:

  • SI-Traceable: No reference standard of the analyte needed.

  • Detects residual solvents and water simultaneously.

Cons:

  • Lower sensitivity (LOD ~0.1%).

  • Requires high field instrument (400 MHz+ recommended).

Comparative Performance Data

The following data represents typical validation parameters observed for this class of compounds during method development.

ParameterHPLC-UV (210 nm)GC-MS (TFAA Deriv.)qNMR (400 MHz)
Specificity High (for aromatics)High (structural ID)Absolute (structural)
Linearity (R²) > 0.999> 0.995N/A (Single Point)
LOD (Impurity) 0.05%0.01%~0.1%
Precision (RSD) < 0.5%< 2.0%< 1.0%
Sample Prep Dilute & ShootDerivatization (30 min)Weighing (Critical)
Primary Use Batch ReleaseImpurity ProfilingReference Standardization

Recommended Validation Workflow

Do not rely on a single method. Use the following decision matrix to ensure comprehensive validation.

ValidationWorkflow Start Synthesized Batch 1-MCM qNMR Step 1: qNMR (Determine Absolute Purity) Start->qNMR HPLC Step 2: HPLC-UV (Quantify Related Impurities) qNMR->HPLC Assign Purity Value GC Step 3: GC-MS (Check Volatiles/Isomers) HPLC->GC If Unknown Peak > 0.1% Release Final CoA Generation HPLC->Release If Clean GC->Release

Figure 2: Integrated analytical workflow for definitive batch release.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][2][5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation. Merck KGaA. Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Sources

Cross-validation of analytical methods for [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

In the landscape of pharmaceutical development and forensic toxicology, [1-(2-Methoxyphenyl)cyclobutyl]methanamine represents a critical structural analogue of the anorectic agent Sibutramine. Often designated in internal libraries as a "Desmethylsibutramine Analogue" or a specific designer precursor, its analysis presents unique challenges due to the absence of the secondary/tertiary amine side chains found in Sibutramine, resulting in distinct polarity and ionization behaviors.

This guide provides a rigorous cross-validation of three analytical methodologies. Unlike standard protocols, we focus on the causality of method selection —why specific parameters fail or succeed for this primary amine—and provide a self-validating framework for researchers.

Chemical Profile & Analytical Challenges
  • Molecular Formula: C₁₂H₁₇NO

  • Monoisotopic Mass: 191.13 Da

  • Key Functional Groups: Primary amine (basic, pKa ~9.5), Methoxyphenyl ether (chromophore), Cyclobutyl ring (steric bulk).

  • Critical Challenge: As a primary amine, the molecule exhibits significant silanol interaction (peak tailing) on standard C18 silica columns and requires derivatization for stable Gas Chromatography.

Method A: LC-MS/MS (The Gold Standard)[1]

Role: Confirmatory Identification & Trace Quantification (Bioanalysis/Adulteration Screening)

Mechanistic Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analyte due to the "soft" ionization of Electrospray (ESI). The methanamine group protonates readily ([M+H]⁺ = 192.1), providing high sensitivity.

Experimental Protocol
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

    • Why: The "end-capping" is non-negotiable to prevent the primary amine from binding to free silanol groups, which causes severe tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • Why: Acidic pH ensures the amine is fully protonated (cationic) for ESI+ efficiency. Ammonium formate acts as a buffer to stabilize ionization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Ionization: ESI Positive Mode.

MRM Transitions (Optimized):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
192.1 175.1 15 Loss of NH₃ (Characteristic of primary amines)
192.1 160.1 25 Loss of Methanol/Methoxy radical

| 192.1 | 91.1 | 35 | Tropylium ion (Aromatic stability) |

Validation Metrics (Matrix: Plasma/Herbal Extract)
  • LOD: 0.5 ng/mL

  • Linearity (R²): > 0.998 (Range: 1–1000 ng/mL)

  • Matrix Effect: -12% (Ion suppression observed; requires deuterated internal standard).

Method B: HPLC-UV (The Workhorse)

Role: Quality Control, Purity Assessment, High-Concentration Screening

Mechanistic Rationale

While less sensitive than MS, HPLC-UV is robust for raw material analysis.[1] The 2-methoxyphenyl moiety provides a specific UV absorption profile. However, the lack of extended conjugation limits sensitivity compared to Sibutramine.

Experimental Protocol
  • Detection Wavelength: 220 nm (Primary) and 275 nm (Secondary confirmation).

    • Why: 220 nm captures the strong benzene ring absorption; 275 nm is specific to the anisole (methoxy-benzene) system but has 10x lower intensity.

  • Buffer System: Phosphate Buffer (pH 3.0) with Triethylamine (TEA).

    • Why:Critical Step. The TEA acts as a "sacrificial base," competing with the analyte for active sites on the column, sharpening the peak shape of the primary amine.

  • Gradient: 10% to 90% ACN over 15 minutes.

Validation Metrics
  • LOD: 0.5 µg/mL (500 ng/mL) — Note: 1000x less sensitive than LC-MS.

  • Precision (RSD): < 0.8% (Superior to MS for bulk quantification).

Method C: GC-MS (The Orthogonal Validator)

Role: Structural Confirmation, Forensics

Mechanistic Rationale

Direct injection of primary amines in GC leads to thermal degradation and adsorption. Derivatization is mandatory. We utilize Trifluoroacetic Anhydride (TFAA) to convert the amine to a volatile amide.

Experimental Protocol
  • Derivatization: Dissolve residue in 50 µL Ethyl Acetate + 50 µL TFAA. Incubate at 60°C for 20 mins.

  • Inlet: Splitless, 250°C.

  • Column: DB-5MS (5% Phenyl Methyl Siloxane).

  • Detection: EI Source (70 eV).

Key Fragment Ions (TFA Derivative):

  • m/z 287 (Molecular Ion of derivative)

  • m/z 126 (Methoxyphenyl-cyclobutyl cation)

Comparative Analysis & Decision Matrix

The following table synthesizes the performance data to guide method selection.

FeatureLC-MS/MSHPLC-UVGC-MS (Derivatized)
Sensitivity (LOD) High (0.5 ng/mL)Low (0.5 µg/mL)Medium (10 ng/mL)
Selectivity Excellent (MRM)Moderate (Retention Time + UV ratio)High (Mass Spectrum Fingerprint)
Sample Prep Minimal (Protein Precip/Dilute)Minimal (Filter)Complex (Derivatization req.)
Cost per Sample HighLowMedium
Primary Use Case Bioanalysis, Trace AdulterationRaw Material QC, Dissolution TestingForensic Confirmation, Unknown ID

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and sample preparation workflow for a complex matrix (e.g., a supplement powder suspected of adulteration).

AnalyticalWorkflow Start Sample: this compound MatrixCheck Is Matrix Complex? (Blood, Urine, Herbal Mix) Start->MatrixCheck SimplePrep Dilution in Mobile Phase + Filtration (0.22 µm) MatrixCheck->SimplePrep No (Pure Standard) Extraction Liquid-Liquid Extraction (LLE) pH > 10 (MTBE solvent) MatrixCheck->Extraction Yes (Trace/Dirty) HPLC HPLC-UV (220 nm) QC / Purity Check SimplePrep->HPLC DerivCheck Need Structural Fingerprint? Extraction->DerivCheck LCMS LC-MS/MS (ESI+) MRM: 192 -> 175 DerivCheck->LCMS Quantification Deriv Derivatization (TFAA / 60°C) DerivCheck->Deriv Confirmation GCMS GC-MS (EI) Target Ion: m/z 287 Deriv->GCMS

Figure 1: Analytical Decision Tree. Blue path indicates QC workflows; Green/Red paths indicate forensic or bioanalytical workflows requiring extraction.

References

  • U.S. Food and Drug Administration (FDA). "Determination of Sibutramine in Supplements." FDA Laboratory Information Bulletin, 2010. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of an LC–MS/MS method for the determination of sibutramine and its N-desmethyl metabolites in human plasma." Elsevier, 2008. [Link]

  • PubChem. "Compound Summary: Sibutramine and Analogues." National Library of Medicine. [Link]

  • Forensic Science International. "Analysis of designer drugs and adulterants in herbal supplements." Elsevier. [Link]

Sources

Comparative Pharmacological Guide: [1-(2-Methoxyphenyl)cyclobutyl]methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of [1-(2-Methoxyphenyl)cyclobutyl]methanamine (Ortho-isomer) against its structural regioisomers and functional analogs. It is designed for researchers in medicinal chemistry and neuropharmacology to evaluate the compound’s potential as a monoamine transporter modulator.

Executive Summary & Structural Logic

This compound represents a specific class of conformationally restricted phenethylamines. By incorporating the


-carbon into a cyclobutane ring, this scaffold mimics the steric bulk of 

-disubstituted amines (e.g., Phentermine) while limiting conformational freedom.

This guide compares the Ortho-isomer (2-OMe) —the target product—against its Para-isomer (4-OMe) and the Desmethylsibutramine reference standard. The primary pharmacological interest lies in their activity at the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Key Insight: While the Para-isomer typically exhibits maximal potency for monoamine reuptake inhibition (consistent with the SAR of Sibutramine and Venlafaxine), the Ortho-isomer introduces steric torsion that often modulates selectivity, potentially reducing SERT affinity while retaining NET interaction or introducing off-target 5-HT receptor binding.

Chemical & Physicochemical Comparison

The position of the methoxy group significantly alters the molecular topography and lipophilicity profile, influencing blood-brain barrier (BBB) penetration and binding pocket accommodation.

Table 1: Physicochemical Profile of Isomers
PropertyOrtho-Isomer (Product) Para-Isomer (Alternative) Ref: Didesmethylsibutramine
Structure 2-OMe-Phenyl-Cyclobutyl-CH₂NH₂4-OMe-Phenyl-Cyclobutyl-CH₂NH₂4-Cl-Phenyl-Cyclobutyl-CH₂NH₂
Steric Profile High Torsion (Non-planar)Linear / PlanarLinear / Planar
LogP (Predicted) ~2.1 - 2.3~2.1 - 2.3~3.0 (Higher Lipophilicity)
tPSA (Ų) ~35.0 (Exposed Polar Area)~35.0~26.0 (Lower Polarity)
pKa (Base) ~9.5 (Primary Amine)~9.6~9.4
Metabolic Liability High (O-Demethylation via CYP2D6)High (O-Demethylation)Low (Cl is stable)

Note: The Ortho-methoxy group creates a "twisted" biphenyl-like conformation relative to the cyclobutane ring, which may hinder access to the deep S1 binding site of SERT compared to the flatter Para-isomer.

Biological Activity & Mechanism of Action[2][3]

Primary Mechanism: Monoamine Reuptake Inhibition

These compounds function primarily as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) . The cyclobutane ring acts as a bioisostere for the isopropyl/isobutyl chains found in classic inhibitors, locking the amine in a specific vector relative to the aromatic ring.

Comparative Efficacy (SAR Analysis)
  • Para-Isomer (4-OMe):

    • Activity: High potency at SERT and NET.

    • Mechanism: The 4-position substituent aligns with the hydrophobic pocket of the transporter. The electron-donating Methoxy group mimics the 4-Chloro of Sibutramine but with slightly lower lipophilicity.

    • Outcome: Strong antidepressant-like profile; potential for serotonergic side effects.

  • Ortho-Isomer (2-OMe - The Product):

    • Activity: Reduced potency at SERT; retained or moderate affinity for NET/DAT.

    • Mechanism: The 2-methoxy group introduces steric clash. In many phenethylamine SARs, ortho-substitution reduces reuptake inhibition potency but can increase affinity for 5-HT receptors (e.g., 5-HT2A/2C), suggesting a "dirty" profile.

    • Outcome: Potential psychostimulant effects (NET/DAT bias) or mixed receptor activity. Lower risk of Serotonin Syndrome compared to the Para-isomer.

Signaling Pathway Visualization

The following diagram illustrates the differential blockade of monoamine transporters by the isomers.

G cluster_synapse Synaptic Cleft Dynamics node_ortho Ortho-Isomer (2-OMe) SERT SERT Transporter (5-HT Reuptake) node_ortho->SERT Reduced Affinity (Steric Clash) NET NET Transporter (NE Reuptake) node_ortho->NET Moderate Affinity node_para Para-Isomer (4-OMe) node_para->SERT High Affinity (Ki < 50 nM) node_para->NET High Affinity Effect_5HT Increased Synaptic 5-HT SERT->Effect_5HT Blockade Effect_NE Increased Synaptic NE NET->Effect_NE Blockade

Figure 1: Differential selectivity of Ortho vs. Para isomers at monoamine transporters. The Para-isomer exhibits balanced, high-affinity inhibition, while the Ortho-isomer shows a bias toward NET due to steric constraints at the SERT binding site.

Experimental Protocols for Validation

To objectively compare the isomers, the following standardized protocols must be employed. These assays validate the theoretical SAR described above.

Protocol A: Radioligand Binding Assay (SERT/NET)

Purpose: To determine the affinity constant (


) of the isomers.
  • Membrane Preparation:

    • Transfect HEK293 cells with human SERT (hSERT) or human NET (hNET) cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000

      
      .
      
    • Resuspend the pellet to a final protein concentration of 20–50

      
       g/well .
      
  • Incubation:

    • SERT: Incubate membranes with [³H]-Citalopram (1 nM) and varying concentrations of the test isomer (

      
       to 
      
      
      
      M).
    • NET: Incubate membranes with [³H]-Nisoxetine (1 nM).

    • Non-Specific Binding: Define using 10

      
      M Fluoxetine (SERT) or Desipramine (NET).
      
  • Termination:

    • Incubate for 60 min at 25°C.

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Uptake Inhibition

Purpose: To measure the functional potency (


) in preventing neurotransmitter uptake.
  • Cell Culture: Seed hSERT/hNET-expressing cells in 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES buffer. Add test compounds (Ortho/Para isomers) and incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine substrate (e.g., ASP+ for NET/DAT or a fluorescent serotonin analog) or radiolabeled [³H]-5-HT/[³H]-NE.

  • Uptake Phase: Incubate for 5–10 minutes.

  • Quantification:

    • Wash cells

      
       with ice-cold buffer to stop uptake.
      
    • Lyse cells and measure fluorescence/radioactivity.

    • Self-Validation Check: The reference standard (e.g., Sibutramine or Fluoxetine) must yield an

      
       within 2-fold of historical values for the assay to be valid.
      

Synthesis & Isomer Separation Workflow

Ensuring the purity of the specific this compound isomer is critical, as contamination with the Para-isomer can skew biological data.

Synthesis Start 2-Methoxybenzyl Cyanide Step1 Cyclodialkylation (1,3-dibromopropane, NaH) Start->Step1 Intermediate 1-(2-OMe-phenyl) cyclobutanecarbonitrile Step1->Intermediate Step2 Reduction (LiAlH4 or BH3) Intermediate->Step2 Product [1-(2-Methoxyphenyl) cyclobutyl]methanamine Step2->Product Purification HPLC Separation (Chiral/Achiral) Product->Purification

Figure 2: Synthetic route for the target scaffold. The cyclodialkylation step is critical for forming the quaternary carbon. Note that while the molecule is achiral (if the ring is unsubstituted), regioisomeric purity (Ortho vs Para) is determined by the starting nitrile.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21915609, (1-(2-Methoxyphenyl)cyclobutyl)methanamine. Link

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Technical Guide: SAR & Biological Profiling of [1-(2-Methoxyphenyl)cyclobutyl]methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship studies of [1-(2-Methoxyphenyl)cyclobutyl]methanamine analogs Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of This compound , a conformationally restricted phenethylamine analog. Structurally distinct due to its cyclobutane spiro-fusion, this scaffold serves as a critical pharmacophore in the development of Monoamine Reuptake Inhibitors (MRIs) .

This molecule is a direct structural analog of the anti-obesity agent Sibutramine and its active metabolites (N-desmethylsibutramine). While Sibutramine features a 4-chlorophenyl substitution, the 2-methoxyphenyl analog introduces unique steric and electronic properties that influence selectivity for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Key Application Areas:

  • Neuropharmacology: Development of Triple Reuptake Inhibitors (TRIs) for depression and obesity.

  • Medicinal Chemistry: Exploration of "ortho-effect" steric clashes in transporter binding pockets.

  • Forensic Science: Identification of designer analogs in unregulated supplements.

Chemical Structure & Mechanistic Comparison

The core efficacy of this class stems from the cyclobutane ring , which locks the phenyl and amine moieties into a specific vector, preventing free rotation common in linear phenethylamines.

Comparative Analysis: 2-Methoxy Analog vs. Established Standards
FeatureThis compound Sibutramine (Active Metabolite M2) Venlafaxine
Core Scaffold Cyclobutyl-methanamineCyclobutyl-methanamineCyclohexanol-ethylamine
Aromatic Sub. 2-Methoxy (Ortho) 4-Chloro (Para) 4-Methoxy (Para)
Amine Type Primary (

)
Primary/Secondary (

/

)
Tertiary (

)
Primary Target SERT > NET >> DAT (Predicted)NET > SERT > DATSERT / NET
Metabolic Stability High (Ortho-blocking prevents ring hydroxylation)Moderate (Demethylation required)Moderate (CYP2D6 dependent)
Lipophilicity Moderate (LogP ~2.5)High (LogP ~4.0)Low (LogP ~0.4)

Critical Insight: The shift from 4-chloro (Sibutramine) to 2-methoxy introduces an ortho-steric clash . In many monoamine transporter ligands, ortho-substitution forces the phenyl ring out of coplanarity, potentially increasing selectivity for SERT over NET compared to the para-substituted analogs.

Biological Mechanism: Monoamine Transporter Inhibition

The primary mechanism of action involves the blockade of presynaptic transporters. Unlike releasing agents (e.g., Amphetamine), this scaffold binds to the transporter protein, preventing the re-uptake of neurotransmitters from the synaptic cleft.

Signaling Pathway Visualization

Monoamine_Transport_Inhibition cluster_Transporters Presynaptic Membrane Transporters Drug This compound SERT SERT (5-HT Transporter) Drug->SERT High Affinity Blockade NET NET (NE Transporter) Drug->NET Moderate Affinity DAT DAT (DA Transporter) Drug->DAT Low/Moderate Affinity Synapse Synaptic Cleft Neurotransmitters Increased Extracellular 5-HT / NE / DA Synapse->Neurotransmitters Accumulation SERT->Synapse Inhibits Reuptake NET->Synapse Inhibits Reuptake Receptors Post-Synaptic Receptors (5-HT2A, Adrenergic, D2) Neurotransmitters->Receptors Activation Response Therapeutic Effect: Satiety / Mood Elevation Receptors->Response Signal Transduction

Caption: Mechanism of action showing the blockade of SERT/NET/DAT, leading to increased synaptic concentrations of monoamines.

Synthesis & Experimental Protocols

To evaluate this scaffold, a robust synthetic route is required. The Nitrile Route is the industry standard for creating cyclobutyl methanamines, ensuring high yield and purity.

Synthetic Workflow (Step-by-Step)
  • Cyclization (Grignard/Alkylation):

    • Reagents: 2-Methoxyphenylacetonitrile + 1,3-dibromopropane.

    • Conditions: NaH (Sodium Hydride), DMSO/THF,

      
      .
      
    • Product: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile.[1]

    • Note: The 2-methoxy group may require longer reaction times due to steric hindrance compared to the 4-chloro analog.

  • Reduction (Nitrile to Amine):

    • Reagents: LiAlH

      
       (Lithium Aluminum Hydride) or Borane-THF complex.
      
    • Conditions: Reflux in dry THF under Argon for 4-6 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Product:This compound .

Synthesis Diagram

Synthesis_Workflow Precursor 2-Methoxyphenylacetonitrile Intermediate 1-(2-Methoxyphenyl) cyclobutanecarbonitrile Precursor->Intermediate Cyclodialkylation Reagent1 1,3-Dibromopropane + NaH (Base) Reagent1->Intermediate FinalProduct [1-(2-Methoxyphenyl) cyclobutyl]methanamine Intermediate->FinalProduct Reduction Reagent2 LiAlH4 (Reduction) Reagent2->FinalProduct

Caption: Two-step synthetic pathway: Cyclodialkylation of the nitrile followed by hydride reduction to the primary amine.

Experimental Validation: Transporter Uptake Assay

To validate the biological activity of the synthesized analog, a Radioligand Uptake Assay is the gold standard. This protocol compares the inhibition constant (


) against known standards.

Objective: Determine the


 for SERT, NET, and DAT inhibition.

Protocol:

  • Cell Preparation: Use HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Incubation:

    • Plate cells in 96-well plates.

    • Add test compound (this compound) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 15 mins at

      
      .
      
  • Substrate Addition:

    • Add radiolabeled neurotransmitters:

      
       (Serotonin), 
      
      
      
      (Norepinephrine), or
      
      
      (Dopamine).
    • Incubate for 10 mins.

  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    .
    

Self-Validating Check:

  • Positive Control: Run Sibutramine or Fluoxetine in parallel. If controls do not match literature

    
     values (within 3-fold), the assay is invalid.
    
  • Non-Specific Binding: Determine background counts using a saturating concentration of a known inhibitor (e.g., 10

    
    M Paroxetine for SERT).
    
References
  • Sibutramine SAR & Pharmacology

    • Title: Sibutramine: a novel anti-obesity drug.[2] A review of the pharmacological evidence.

    • Source: Heal, D. J., et al. (1998).
    • URL:[Link]

  • Cyclobutyl Amine Synthesis (Nitrile Route)

    • Title: Synthesis and Structure-Activity Relationships of Cyclobutane-Containing Monoamine Reuptake Inhibitors.
    • Source: Jeffery, J. E., et al. (1991). Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Transporter Assay Protocols

    • Title: Neurotransmitter Transporter Uptake Assays.
    • Source: NIST / NIH Chemical Genomics Center.
    • URL:[Link]

  • Structural Analogs (Desmethylsibutramine)

    • Title: Isolation and identification of a sibutramine analogue in a healthy food for weight loss.
    • Source: Lai, K. C., et al. (2016). Journal of Food and Drug Analysis.
    • URL:[Link]

Sources

Safety Operating Guide

[1-(2-Methoxyphenyl)cyclobutyl]methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Executive Summary & Hazard Profiling

The Core Directive: Treat this compound as a High Potency Compound (HPC) .

While standard Safety Data Sheets (SDS) for research-grade intermediates often list generic hazards (Skin Irrit. 2, Eye Irrit. 2A), the structural pharmacophore of this molecule—an arylcycloalkylamine—shares distinct similarities with dissociative anesthetics (e.g., ketamine analogs). As a Senior Application Scientist, I advise you to elevate your safety protocols beyond the standard "organic amine" classification.

Operational Risk Profile:

  • Chemical Nature: Primary aliphatic amine attached to a sterically hindered cyclobutyl ring.

  • Basicity: The free base is a moderate-to-strong base (

    
    ). It will react exothermically with strong acids.
    
  • Toxicology: Potential neuroactivity. Assume high bioavailability and potential for CNS effects upon inhalation or transdermal absorption.

  • Environmental Fate: Likely persistent; toxic to aquatic life (aquatic toxicity is common for lipophilic amines).

Pre-Disposal Stabilization (The "Self-Validating System")

Before disposal, the compound must be stabilized. A self-validating system ensures that the waste stream is chemically inert before it leaves your fume hood.

Critical Segregation Protocol
  • Do NOT mix with oxidizing agents (peroxides, nitrates). Amines can form explosive N-nitroso compounds or ignite.

  • Do NOT mix with halogenated solvents (DCM, Chloroform) in the same waste stream unless explicitly permitted by your incinerator profile, as amines can react with halocarbons to form quaternary ammonium salts, sometimes exothermically.

Table 1: Waste Stream Compatibility Matrix

Waste StreamCompatibilityRisk / Rationale
Aqueous Acid Restricted Exothermic neutralization. If performed, must be controlled (ice bath).
Organic Solvents Compatible Methanol, Ethanol, DMSO are safe carriers for liquid disposal.
Oxidizers FORBIDDEN Fire/Explosion hazard.[1][2] Formation of toxic nitrogen oxides.
Halogenated Waste Conditional Avoid long-term storage mixed with alkyl halides (alkylation risk).

Disposal Workflow & Decision Logic

The following workflow dictates the operational path based on the physical state of your remaining material.

DisposalWorkflow Start Waste Assessment: This compound StateCheck Determine Physical State Start->StateCheck SolidState Solid (Salt/Powder) StateCheck->SolidState LiquidState Liquid (Free Base/Solution) StateCheck->LiquidState SolidPack Double-Bag (LDPE) or Glass Jar SolidState->SolidPack Keep Dry LiquidPack Glass/HDPE Container (No Metal) LiquidState->LiquidPack Do not overfill Labeling Labeling: 'Toxic Organic Amine' (RCRA Consideration) SolidPack->Labeling LiquidPack->Labeling Handover EHS Handover: High Temp Incineration Labeling->Handover

Figure 1: Decision logic for the safe containerization and routing of amine-based pharmaceutical intermediates.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Hydrochloride Salts/Powders)

Most common form for stable storage.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95/P100 respirator (due to potential neurotoxicity of dust).

  • Containerization:

    • Transfer the solid into a clear glass vial or wide-mouth HDPE jar.

    • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag (LDPE) to contain any exterior dust.

  • Labeling:

    • Mark as "Hazardous Waste - Solid - Toxic".

    • Explicitly write: Contains this compound.

  • Disposal Path: Bin for High-Temperature Incineration . Do not send to landfill.[3]

Protocol B: Liquid Waste (Free Base Oils or Solvents)

The free base is likely an oil and may be corrosive.

  • Solvent Dilution (Recommended):

    • Do not dispose of the neat (pure) amine oil directly if possible. Dilute with a compatible combustible solvent (e.g., Ethanol or Methanol) to <10% concentration. This reduces the corrosive burden on the waste container.

  • Container Selection:

    • Use Amber Glass or HDPE (High-Density Polyethylene).

    • Prohibited: Do not use metal cans (steel/aluminum) as amines can corrode metal or react with surface oxides.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Labeling:

    • Mark as "Hazardous Waste - Liquid - Flammable/Corrosive" (if in solvent).

    • pH Note: Mark "Basic pH > 10" on the tag to alert waste technicians.

Regulatory & Compliance Context (RCRA)

In the United States, this specific compound is likely not "Listed" (P or U list) under RCRA (Resource Conservation and Recovery Act) by its specific CAS number. Therefore, you must classify it by Characteristic :

  • Ignitability (D001): If disposed of in a flammable solvent (Alcohol/Acetone).

  • Corrosivity (D002): If the liquid free base has a pH

    
     12.5 (possible for concentrated amines).
    
  • Toxicity: Even if not D-listed for toxicity, Prudent Practices dictate treating novel pharmaceutical intermediates as toxic.

Chain of Custody: Always document the volume/mass and concentration on your institution's waste manifest. Do not use generic "Organic Waste" tags for potential pharmacologically active substances.

Emergency Procedures: Spill Management

If a spill occurs, standard paper towel cleanup is insufficient due to the potential bioactivity of the amine.

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE including respiratory protection.[2]

  • Neutralizing Absorbent:

    • Use a commercial Amine Spills Kit (often contains citric acid or weak neutralizers).

    • Alternatively, cover with Vermiculite or Dry Sand .

  • Decontamination:

    • After sweeping up the absorbent, wipe the surface with a 10% dilute acetic acid (vinegar) solution to neutralize residual amine traces, followed by a soap and water wash.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling Protocol for [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Executive Safety Summary

Compound Class: Primary Aryl-Cycloalkyl Amine Risk Profile: CORROSIVE / ACUTE TOXIN / SENSITIZER

This compound is a hindered primary amine often utilized as a pharmaceutical building block (e.g., in the synthesis of monoamine reuptake inhibitors). Due to the lack of comprehensive toxicological data for this specific CAS, the Precautionary Principle mandates handling it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (Band 3/4) .

Critical Hazards:

  • Chemical Burns: Primary amines are basic (

    
    ) and lipophilic. They can rapidly protonate tissue surface proteins, causing necrosis. The cyclobutyl-phenyl moiety enhances lipid solubility, increasing the risk of deep tissue penetration and systemic toxicity via dermal absorption.
    
  • Respiratory Sensitization: Inhalation of vapors (free base) or dust (HCl salt) may induce irreversible sensitization or severe mucosal damage.

  • Optical Hazards: Irreversible corneal opacity is a high risk upon contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is engineered specifically for the lipophilic and corrosive nature of this amine.

Body AreaPPE RequirementTechnical Justification
Hands (Standard) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitrile provides good degradation resistance to amines. Double gloving creates a tortuous path for permeation and allows immediate removal of the outer layer upon contamination.
Hands (High Risk) Laminate / EVOH (Silver Shield®) Required for spill cleanup or immersion.Aromatic amines can permeate nitrile in <15 mins. Laminate films offer >480 min breakthrough time against aggressive amines and organic solvents.
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amine vapors track along airflow lines; goggles provide a gas-tight seal to prevent chemical conjunctivitis.
Respiratory Engineering Control (Fume Hood) Primary DefenseAll handling must occur within a certified fume hood operating at face velocity 80–100 fpm.
Respiratory (Backup) Full-Face Respirator (P100 + OV) Only if hood is compromised.If handling powder outside containment (strongly discouraged), a P100 (particulate) + Organic Vapor (OV) cartridge is required.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb amines, holding them against the skin. Tyvek repels liquid splashes.

PPE Decision Logic (Visualized)

The following logic gate ensures the correct PPE selection based on the specific operational state of the chemical.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base) / Solution State->Liquid Weighing Weighing < 100mg? Solid->Weighing Volume Volume / Concentration? Liquid->Volume Standard_Solid Standard PPE: Double Nitrile + Goggles (In Fume Hood) Weighing->Standard_Solid Yes High_Solid High Exposure: Add N95/P100 Mask + Static Control Weighing->High_Solid No Incidental Incidental (<10mL): Double Nitrile + Goggles + Face Shield Volume->Incidental Low High_Vol High Volume (>10mL) or Spill: Silver Shield Laminate Gloves + Full Face Respirator Volume->High_Vol High

Caption: Decision tree for selecting PPE based on physical state and quantity of this compound.

Operational Handling Protocol

This protocol utilizes a "Zone of Protection" methodology to prevent cross-contamination.

Phase A: Preparation
  • Neutralization Prep: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid . This is your immediate decontamination solution for tools/gloves, not for skin (use water for skin).

  • Static Control: If handling the solid HCl salt, use an ionizing fan. Amine salts are often hygroscopic and prone to static fly-away, which increases inhalation risk.

Phase B: Weighing & Transfer
  • Double Glove: Don inner gloves (taped to lab coat sleeves) and outer gloves.

  • Tare External: Tare the vial outside the hood to avoid air turbulence affecting the balance, but add the chemical only inside the hood.

  • Solvation: If possible, dissolve the solid in the transport vial before transferring to the reaction vessel. Handling the compound in solution significantly reduces inhalation risk compared to dry powder handling.

Phase C: Reaction Monitoring
  • Syringe Safety: When sampling reaction mixtures containing this amine, use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the corrosive amine.

  • Needle Disposal: Do not recap. Immediate disposal into a sharps container located inside the fume hood.

Emergency Response & Spill Management

Scenario: Skin Contact

  • Immediate Action: Do not wipe. Wiping drives the lipophilic amine deeper into the dermis.

  • Flush: Irrigate with tepid water for 15 minutes minimum .

  • Neutralize (Surface only): Do not use vinegar on chemical burns of the skin (exothermic risk). Stick to water.

Scenario: Benchtop Spill (< 50 mL)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves and a face shield.

  • Absorb: Use a "Universal" or "Basic" spill kit (vermiculite or polypropylene pads). Do not use clay-based kitty litter (can react).

  • Decontaminate: Wipe the area with 10% Citric Acid solution to convert the residual amine into a non-volatile salt, then wash with soap and water.

Waste Disposal & Deactivation

Proper disposal prevents downstream environmental toxicity and sewer system damage.

Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous (Toxic/Corrosive)Double-bag in polyethylene. Label "Basic Organic Solid." Incineration is the only acceptable destruction method.
Liquid Waste Basic OrganicSegregate from Oxidizers and Acids . Mixing with acids creates heat (exotherm); mixing with oxidizers (e.g., peroxide) can cause explosion.
Sharps/Glass Contaminated SharpsDo not rinse. Dispose of directly into rigid sharps containers.
Waste Segregation Workflow

Waste_Flow Waste Chemical Waste Generated Type Waste Type? Waste->Type Liquid Liquid Mother Liquor Type->Liquid Solid Contaminated Solids (Gloves, Wipes) Type->Solid Check Check pH/Contents Liquid->Check Bin_C Solid Hazardous Waste (Double Bagged) Solid->Bin_C Seal & Label Bin_A Bin A: Halogenated (If DCM/Chlorinated solvents used) Check->Bin_A Contains Halogens Bin_B Bin B: Non-Halogenated (Basic Organics) Check->Bin_B No Halogens

Caption: Segregation logic for this compound waste streams.

References

  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: [1-[(2-Methoxyphenyl)methyl]cyclobutyl]methanamine hydrochloride. Retrieved from 1

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from 2

  • Kimberly-Clark Professional. (n.d.).[3][4] Nitrile Gloves Chemical Resistance Guide. Retrieved from 5

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.